molecular formula C12H11BrN2O B2436480 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide CAS No. 1825536-48-8

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Cat. No.: B2436480
CAS No.: 1825536-48-8
M. Wt: 279.137
InChI Key: NYQPVGTVFGQCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a substituted benzamide compound intended for research and development purposes. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology, particularly in the exploration of protein-protein interactions (PPIs). Compounds with similar bromo-benzamide scaffolds have been identified as key structural motifs in early-stage drug discovery, for instance, serving as inhibitors that disrupt the interaction between the MYC oncogene and its chromatin cofactor WDR5 . The 3-bromo substitution on the benzamide ring can be critical for molecular recognition, as the bromine atom can engage in halogen bonding with target proteins, such as with the carbonyl of a tryptophan residue, to enhance binding affinity . The N-(1-cyanocyclopropyl) group presents a unique, constrained cyclopropyl ring that can influence the molecule's conformation and metabolic stability, while the nitrile group offers a potential vector for further chemical modification or engagement with biological targets. Researchers can utilize this chemical as a building block in organic synthesis or as a potential probe for investigating biological pathways. This product is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-4-9(6-10(13)5-8)11(16)15-12(7-14)2-3-12/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQPVGTVFGQCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide: Synthesis, Structural Analysis, and Biological Potential

This technical guide provides a comprehensive analysis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, a novel benzamide derivative. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from structurally analogous compounds, offers a robust predictive overview for researchers, scientists, and professionals in drug development. We will delve into a plausible synthetic route, predict its detailed spectroscopic characteristics, and explore its potential biological significance based on the functional motifs present in its structure.

Introduction: Unveiling a Novel Chemical Entity

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a unique molecule that incorporates several key functional groups, each contributing to its distinct chemical properties and potential for biological activity. The core structure is a benzamide, a common scaffold in medicinal chemistry. The benzene ring is substituted with a bromine atom and a methyl group at the 3 and 5 positions, respectively. The amide nitrogen is attached to a 1-cyanocyclopropyl group, a strained ring system that can impart valuable pharmacological properties.

The strategic placement of the bromo and methyl substituents on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The N-cyanocyclopropyl moiety is of particular interest as the cyclopropyl ring is a known bioisostere for various functional groups and can enhance potency and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.[1][2]

This guide will provide a detailed, albeit predictive, exploration of this compound, offering a solid foundation for its synthesis, characterization, and potential applications in research and development.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is presented in the table below. These values are estimated based on its structure and can be valuable for its handling, formulation, and analytical method development.

PropertyPredicted Value
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
CAS Number Not available
Appearance Expected to be a solid
Melting Point Prediction not feasible without experimental data
Boiling Point Prediction not feasible without experimental data
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
LogP Estimated to be in the range of 2.5-3.5

Synthesis and Reaction Mechanism

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can be logically approached through a two-step process: the synthesis of the carboxylic acid precursor, 3-bromo-5-methylbenzoic acid, followed by an amide coupling reaction with 1-aminocyclopropanecarbonitrile.

Synthesis of 3-Bromo-5-methylbenzoic Acid

The starting material, 3-bromo-5-methylbenzoic acid, can be synthesized from 1-bromo-3,5-dimethylbenzene via oxidation of one of the methyl groups.[3]

Experimental Protocol:

  • To a solution of 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise at an elevated temperature (e.g., 80 °C).

  • Maintain the reaction at this temperature for a sufficient period to ensure complete oxidation.

  • After the reaction is complete, filter the hot solution to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-methylbenzoic acid.[3]

Amide Coupling Reaction

The final step involves the formation of the amide bond between 3-bromo-5-methylbenzoic acid and 1-aminocyclopropanecarbonitrile. This is a standard amide coupling reaction that can be facilitated by a variety of coupling reagents.[4][5][6]

Experimental Protocol:

  • Dissolve 3-bromo-5-methylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

  • Add a coupling reagent, for example, a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive such as Hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU.[6]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add 1-aminocyclopropanecarbonitrile to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization to obtain 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Reaction Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amide Coupling cluster_reagents Coupling Reagents A 1-Bromo-3,5-dimethylbenzene B 3-Bromo-5-methylbenzoic Acid A->B KMnO4, Pyridine/H2O, 80°C C 1-Aminocyclopropanecarbonitrile D 3-Bromo-N-(1-cyanocyclopropyl)- 5-methylbenzamide B->D reagents EDC/HOBt or HATU, DIPEA, DCM/DMF C->D

Caption: Chemical structure of the target molecule.

Potential Biological Activity and Applications

While no specific biological data exists for 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, its structural features suggest potential for various biological activities, making it an interesting candidate for further investigation.

  • Antimicrobial and Antifungal Activity: Benzamide derivatives, particularly those with halogen substitutions, have been reported to exhibit antimicrobial and antifungal properties. [7][8]The presence of the bromine atom in the target molecule could confer such activities.

  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. For example, certain substituted benzamides act as inhibitors of enzymes like FtsZ, a key protein in bacterial cell division. [9]The specific substitution pattern and the presence of the cyanocyclopropyl group could lead to interactions with the active sites of various enzymes.

  • Anticancer and Cytotoxic Potential: Some bromo-substituted organic compounds have demonstrated cytotoxic effects against cancer cell lines. [8]The combination of the bromo-benzamide core with the unique cyanocyclopropyl moiety might result in interesting anticancer properties.

  • Neurological and Prokinetic Activity: Substituted benzamides are also known to have applications as prokinetic agents and can interact with dopamine receptors. [10] The cyclopropyl group is a "privileged" structural motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. [1][2]Its rigid nature can lock the molecule into a specific conformation, which can be beneficial for binding to a biological target. The nitrile group can act as a hydrogen bond acceptor, further contributing to potential interactions with proteins.

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide represents a novel chemical entity with significant potential for further research. This in-depth technical guide, while predictive in nature, provides a solid framework for its synthesis, structural characterization, and exploration of its biological activities. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offers a valuable reference for the characterization of the synthesized compound. The analysis of its structural motifs suggests that this molecule could be a valuable addition to compound libraries for screening in various therapeutic areas, including infectious diseases and oncology. Further experimental validation of the predictions laid out in this guide is warranted and is expected to unveil the full potential of this intriguing molecule.

References

Sources

The Art of the Covalent Handshake: A Technical Guide to the Structure-Activity Relationship of Nitrile-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic deployment of a nitrile "warhead" has revolutionized the design of potent and often reversible covalent inhibitors targeting a spectrum of proteases implicated in human disease. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of nitrile-based protease inhibitors. We will dissect the intricate molecular interactions, explore the causal relationships behind experimental design, and provide field-proven insights into the optimization of these promising therapeutic agents. This guide is structured to offer not just a recitation of facts, but a logical narrative that illuminates the scientific reasoning behind the design and evaluation of this important class of inhibitors.

Introduction: The Nitrile Warhead - A Reversible Covalent Dance

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are critical regulators of numerous physiological and pathological processes. Their dysregulation is a hallmark of many diseases, including viral infections, cancer, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1] Among the various strategies to inhibit protease activity, the use of covalent inhibitors has gained significant traction due to their potential for high potency and prolonged duration of action.[2]

The nitrile group (C≡N) has emerged as a particularly versatile electrophilic warhead in the design of covalent protease inhibitors.[3] Its linear geometry and electron-withdrawing nature make the carbon atom susceptible to nucleophilic attack by the catalytic residue of the protease, typically a cysteine or serine.[3][4] This interaction leads to the formation of a covalent thioimidate or imidate adduct, respectively, effectively inactivating the enzyme.[5] A key advantage of the nitrile warhead is the reversibility of this covalent bond, which can mitigate concerns about off-target toxicity associated with irreversible inhibitors.[3]

The potency and selectivity of nitrile-based inhibitors are not solely dictated by the warhead itself. The peptidomimetic scaffold, which positions the nitrile for attack, plays a crucial role in binding to the enzyme's active site. This guide will delve into the critical interplay between the nitrile warhead and the various structural components of the inhibitor, providing a roadmap for the rational design of next-generation protease inhibitors.

Mechanism of Covalent Inhibition by Nitrile-Based Inhibitors

The inhibitory mechanism of a nitrile-based compound against a cysteine or serine protease is a two-step process:

  • Non-covalent Binding: The inhibitor first binds to the active site of the protease through a series of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between its peptidomimetic scaffold and the enzyme's substrate-binding pockets (S1, S2, S3, etc.). This initial binding event properly orients the nitrile warhead within the catalytic site.

  • Covalent Bond Formation: The nucleophilic sulfur of a cysteine residue (or oxygen of a serine residue) in the active site attacks the electrophilic carbon of the nitrile group. This results in the formation of a covalent thioimidate (or imidate) adduct, which is often stabilized by interactions with nearby amino acid residues.[6] This covalent modification of the catalytic residue prevents the enzyme from processing its natural substrate.

The reversibility of this covalent bond is a key feature of many nitrile-based inhibitors. The thioimidate or imidate adduct can be hydrolyzed, releasing the inhibitor and restoring the enzyme's activity. The rate of this reversal is influenced by the electronic properties of the inhibitor and the microenvironment of the active site.[3]

Covalent Inhibition Mechanism cluster_0 Non-Covalent Binding cluster_1 Covalent Modification Enzyme Enzyme Enzyme_Inhibitor_Complex Enzyme-Inhibitor (Non-covalent) Enzyme->Enzyme_Inhibitor_Complex k_on Inhibitor Inhibitor Enzyme_Inhibitor_Complex->Enzyme k_off Covalent_Adduct Covalent Thioimidate Adduct (Inactive) Enzyme_Inhibitor_Complex->Covalent_Adduct k_inact Covalent_Adduct->Enzyme_Inhibitor_Complex k_react caption Mechanism of Reversible Covalent Inhibition.

Figure 1: A simplified diagram illustrating the two-step mechanism of reversible covalent inhibition by a nitrile-based inhibitor.

The Crucial Role of P1, P2, and P3 Moieties in SAR

The peptidomimetic portion of a nitrile-based inhibitor is designed to mimic the natural substrate of the target protease, allowing it to bind with high affinity and selectivity. This scaffold is typically divided into "P" sites (P1, P2, P3, etc.) that interact with the corresponding "S" subsites (S1, S2, S3, etc.) of the protease active site. The nature of the chemical groups at these P sites has a profound impact on the inhibitor's overall activity.

The P1 Position: A Key Determinant of Selectivity

The P1 residue of an inhibitor makes critical interactions with the S1 subsite of the protease, which is often a primary determinant of substrate specificity. Therefore, careful selection of the P1 moiety is essential for achieving inhibitor selectivity.

For many viral proteases, such as the SARS-CoV-2 main protease (Mpro), a glutamine (Gln) residue is preferred at the P1 position of the substrate.[7] To mimic this, many nitrile-based inhibitors incorporate a γ-lactam moiety at their P1 position.[8] This rigidified cyclic structure effectively mimics the Gln side chain and forms crucial hydrogen bonds within the S1 pocket, as seen in the case of the highly successful COVID-19 therapeutic, nirmatrelvir (a component of Paxlovid).[9][10]

In the context of cathepsin inhibitors, the P1 substituent can also be modulated to enhance selectivity. For instance, in the development of cathepsin B inhibitors, tethering a carboxylate functionality from the carbon alpha to the nitrile to interact with the S2' pocket, a unique feature of cathepsin B, led to a significant increase in both potency and selectivity.[11]

Inhibitor TargetP1 MoietyEffect on Activity/SelectivityReference
SARS-CoV-2 Mproγ-LactamMimics Gln, enhances binding and potency.[8][9]
Cathepsin KUnsubstituted (H)Good potency, highlighting P1 substituent is not always necessary.[12]
Cathepsin BCarboxylate-tetheredEnhanced potency and selectivity.[11]
CruzainCyclopropaneTwo-fold increase in potency compared to methylene linker.[13]

Table 1: Impact of P1 modifications on the activity and selectivity of nitrile-based protease inhibitors.

The P2 Position: Driving Potency and Modulating Pharmacokinetics

The P2 position of an inhibitor typically interacts with the S2 subsite of the protease, which is often a larger, more hydrophobic pocket. Modifications at the P2 position can significantly impact inhibitor potency and can also be used to fine-tune pharmacokinetic properties.

In the development of inhibitors for cruzain, the major cysteine protease of Trypanosoma cruzi, systematic variations at the P2 position have been shown to have a substantial effect on potency. For example, the introduction of a 3-chloro substituent on a P2 phenyl ring can lead to mutually reinforcing effects on binding affinity when combined with specific P3 modifications.[14]

For nirmatrelvir, the P2 position is occupied by a dimethylbicycloproline group.[8] This bulky, hydrophobic moiety fills the S2 pocket of the SARS-CoV-2 Mpro, contributing significantly to the inhibitor's high potency. However, this group is also susceptible to oxidative metabolism.[8] This highlights the critical balance that must be struck between optimizing for potency and ensuring favorable metabolic stability.

Inhibitor TargetP2 MoietyEffect on Activity/PharmacokineticsReference
CruzainPhenyl with 3-chloro substituentMutually reinforcing effects on affinity with P3 modifications.[14]
SARS-CoV-2 MproDimethylbicycloprolineHigh potency, but susceptible to metabolism.[8]
Cathepsin SCyclohexyl alanine (Cha)Led to potent and selective inhibitors.[15]
RhodesainPhenyl with methyl substituentFavorable effect on inhibition and modest selectivity over cruzain.[16]

Table 2: Influence of P2 modifications on the potency and pharmacokinetic properties of nitrile-based protease inhibitors.

The P3 and P4 Positions: Fine-Tuning Interactions and Properties

The P3 and P4 positions of an inhibitor interact with the more solvent-exposed S3 and S4 subsites of the protease. While these interactions are often less critical for potency than those at P1 and P2, they can be strategically modified to enhance binding, improve solubility, and modulate pharmacokinetic properties.

In the case of cruzain inhibitors, truncation of a P3 biphenyl substituent to a phenyl group resulted in only a small loss of affinity, demonstrating that a large P3 group is not always necessary for potent inhibition.[17] Conversely, for certain cathepsin S inhibitors, the introduction of a five-membered aromatic heterocycle or a morpholine group at the P3 position has been shown to be a favored modification.[12]

Nirmatrelvir features a trifluoroacetamide group at its P4 position, which was found to increase the compound's permeability.[8] This demonstrates how modifications at the more distal P-sites can be leveraged to improve the drug-like properties of an inhibitor.

Inhibitor TargetP3/P4 MoietyEffect on Activity/PropertiesReference
CruzainPhenyl (truncated from biphenyl)Small loss of affinity, indicating a large group is not essential.[17]
Cathepsin SFive-membered aromatic heterocycle/morpholineFavored for potent inhibition.[12]
SARS-CoV-2 MproTrifluoroacetamide (P4)Increased permeability.[8]

Table 3: Examples of P3 and P4 modifications and their impact on inhibitor properties.

Bioisosteric Replacements: Expanding the Chemical Space

Bioisosteric replacement, the substitution of one atom or group of atoms with another that produces a molecule with similar biological properties, is a powerful strategy in drug design.[9] In the context of nitrile-based protease inhibitors, bioisosteric replacements can be applied to both the nitrile warhead and the peptidomimetic scaffold to improve potency, selectivity, and pharmacokinetic properties.

Alternatives to the Nitrile Warhead

While the nitrile group is an effective warhead, other electrophilic groups can also be employed to achieve covalent inhibition. The choice of warhead can significantly impact the inhibitor's reactivity and selectivity profile.

For example, replacing the nitrile in a cruzain inhibitor with an aldehyde was found to increase potency.[3] However, this came at the cost of increased toxicity. This highlights the delicate balance between reactivity and safety that must be considered when selecting a warhead. In another study on inhibitors of the 3C-like protease of enterovirus 71, an α-hydroxynitrile warhead provided better selectivity for cysteine over serine proteases compared to a simple nitrile.[4]

Original WarheadBioisosteric ReplacementImpact on PropertiesReference
NitrileAldehydeIncreased potency, but also increased toxicity.[3]
Nitrileα-HydroxynitrileImproved selectivity for cysteine vs. serine proteases.[4]
AldehydeNitrileGenerally leads to more stable and less reactive inhibitors.[4]

Table 4: Bioisosteric replacements for the nitrile warhead and their effects.

Modifications to the Peptidomimetic Scaffold

Bioisosteric replacements can also be applied to the peptidomimetic backbone to improve metabolic stability, a common challenge with peptide-like molecules. For instance, replacing a P2 amide bond in a cruzain inhibitor with a trifluoroethylamine moiety has been explored to create more stable and potent inhibitors.[17]

Experimental Protocols for Evaluation

The development of potent and selective nitrile-based protease inhibitors relies on robust and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Fluorogenic Protease Inhibition Assay

This assay is a common method for determining the potency of a protease inhibitor by measuring its effect on the enzyme's ability to cleave a fluorogenic substrate.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate (e.g., containing AMC, 7-amino-4-methylcoumarin)

  • Assay buffer (specific to the protease)

  • Test inhibitor compounds

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Prepare Reagents:

    • Dissolve the purified protease in the assay buffer to the desired working concentration.

    • Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: A specific volume of each inhibitor dilution.

      • Positive control (no inhibitor): The same volume of assay buffer (with DMSO if used for inhibitor solubilization).

      • Negative control (no enzyme): The same volume of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add the prepared enzyme solution to all wells except the negative control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Fluorogenic Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (Inhibitor, Controls) prepare_reagents->plate_setup add_enzyme Add Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_fluorescence Measure Fluorescence Kinetically add_substrate->read_fluorescence data_analysis Data Analysis (Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end caption Workflow for a fluorogenic protease inhibition assay.

Figure 2: A flowchart outlining the key steps in a typical in vitro fluorogenic protease inhibition assay.

Cell-Based Protease Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and metabolic stability.

Principle: This example describes a cell-based assay for HIV-1 protease inhibitors using a reporter T-cell line that expresses a fusion protein. Inhibition of the protease leads to a measurable change in a reporter signal (e.g., fluorescence).

Materials:

  • Reporter T-cell line (e.g., expressing a protease-cleavable reporter)

  • Complete cell culture medium

  • Test inhibitor compounds

  • Positive and negative controls

  • 96-well cell culture plate

  • Fluorescence plate reader or flow cytometer

  • Cell viability assay reagent

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the reporter T-cell line in the appropriate complete medium.

    • On the day of the assay, harvest the cells and adjust the cell density.

    • Plate the cell suspension into each well of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test inhibitor, positive control, and negative control (e.g., DMSO) in complete medium.

    • Add the diluted compounds to the respective wells of the plate containing the cells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 48 hours).

  • Measurement of Protease Inhibition:

    • After incubation, measure the reporter signal (e.g., eGFP fluorescence) using a fluorescence plate reader or flow cytometry.

  • Measurement of Cytotoxicity:

    • In a parallel plate prepared under the same conditions, assess cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Protease Inhibition (IC50): Normalize the reporter signal data and plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.[18]

    • Cytotoxicity (CC50): Normalize the cell viability data and plot the percentage of viability against the log concentration of the inhibitor to determine the CC50 value (the concentration that causes 50% cytotoxicity).

    • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50. A higher SI indicates a more selective inhibitor.

Cell-Based Assay Workflow start Start plate_cells Plate Reporter Cells start->plate_cells add_compounds Add Serial Dilutions of Inhibitors plate_cells->add_compounds incubate Incubate (e.g., 48h) add_compounds->incubate measure_inhibition Measure Protease Inhibition (e.g., Fluorescence) incubate->measure_inhibition measure_cytotoxicity Measure Cell Viability incubate->measure_cytotoxicity data_analysis Data Analysis (Calculate IC50, CC50, SI) measure_inhibition->data_analysis measure_cytotoxicity->data_analysis end End data_analysis->end caption Workflow for a cell-based protease inhibitor screening assay.

Figure 3: A flowchart depicting the general workflow for a cell-based protease inhibitor assay.

Challenges and Future Directions

Despite the successes in developing nitrile-based protease inhibitors, several challenges remain. Achieving high selectivity against closely related host proteases is a significant hurdle that requires careful and iterative inhibitor design.[3] Metabolic stability is another key consideration, as peptide-like scaffolds can be susceptible to degradation by metabolic enzymes.[19] Furthermore, the potential for off-target effects, even with reversible covalent inhibitors, necessitates thorough preclinical safety evaluation.

Future research in this field will likely focus on:

  • Novel Scaffolds: The development of non-peptidic scaffolds to improve metabolic stability and oral bioavailability.

  • Targeted Delivery: The use of drug delivery systems to target inhibitors specifically to the site of disease, thereby minimizing systemic exposure and potential side effects.

  • Advanced Computational Modeling: The application of more sophisticated computational methods to predict inhibitor binding, reactivity, and selectivity with greater accuracy.[6]

  • Understanding Resistance: Investigating the mechanisms by which proteases can develop resistance to nitrile-based inhibitors and designing strategies to overcome it.

Conclusion

Nitrile-based protease inhibitors represent a powerful and versatile class of therapeutic agents with significant potential for treating a wide range of diseases. A deep understanding of the structure-activity relationships that govern their interactions with target proteases is paramount for the successful design and optimization of these molecules. By carefully considering the interplay between the nitrile warhead and the P1, P2, and P3 moieties, and by leveraging strategies such as bioisosteric replacement, researchers can continue to develop novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and design principles outlined in this guide provide a solid foundation for advancing the field of nitrile-based protease inhibitor discovery and development.

References

  • Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS Neglected Tropical Diseases. [Link]

  • Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement. PubMed. [Link]

  • Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. RSC Publishing. [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. [Link]

  • Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. PMC. [Link]

  • Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS Neglected Tropical Diseases. [Link]

  • Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. RSC Publishing. [Link]

  • Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules. Semantic Scholar. [Link]

  • Structural variations at P1, P2 and P3 for dipeptidyl nitrile cruzain inhibitors. ResearchGate. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]

  • Exploring Nirmatrelvir Derivatives Through P2 Substituent Modifications and Warhead Innovations Targeting the Main Protease of SARS‐CoV‐2. PMC. [Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI. [Link]

  • Exploration of cathepsin S inhibitors characterized by a triazole P1–P2 amide replacement. ScienceDirect. [Link]

  • Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. PubMed. [Link]

  • Theoretical studies on the interaction between the nitrile-based inhibitors and the catalytic triad of Cathepsin K. Taylor & Francis Online. [Link]

  • Development of nitrile-based peptidic inhibitors of cysteine cathepsins. PubMed. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC. [Link]

  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. PMC. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Usiena air. [Link]

  • Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors. PMC. [Link]

  • Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. ResearchGate. [Link]

  • Docking results of nitrile-based inhibitors bound with the Cathepsin K... ResearchGate. [Link]

  • Potency and selectivity of P2/P3-modified inhibitors of cysteine proteases from trypanosomes. PubMed. [Link]

  • Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. PMC. [Link]

  • The Complete Guide for Protease Inhibition. Roche. [Link]

  • Protease Assays. NCBI. [Link]

  • graphviz-scripts. GitHub. [Link]

  • Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. [Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. AIR Unimi. [Link]

  • Exploration of the P2-P3 SAR of aldehyde cathepsin K inhibitors. PubMed. [Link]

  • The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. PMC. [Link]

  • dot. Graphviz. [Link]

  • Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2. PMC. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Influence of steric and electronic properties of P2 groups on covalent inhibitor binding to SARS-CoV-2 main protease. ORNL. [Link]

  • Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets. Pfizer. [Link]

  • Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]

  • Exploration of the P1 residue in 3CL protease inhibitors leading to the discovery of a 2-tetrahydrofuran P1 replacement. Scilit. [Link]

  • User Guide. graphviz. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a distinct chemical entity with significant potential in the landscape of modern drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, its structural motifs suggest a compelling profile for targeted therapeutic applications. This technical guide provides a comprehensive overview of its constituent precursors, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential as a therapeutic agent, particularly in the context of enzyme inhibition. The information presented herein is designed to empower researchers and drug development professionals with the foundational knowledge required to explore the utility of this and related compounds.

The core structure, a substituted benzamide, is a well-established pharmacophore present in a wide array of approved drugs.[1][2] The incorporation of a cyanocyclopropyl group is a modern design element in medicinal chemistry, often introduced to enhance potency, selectivity, and metabolic stability. This guide will delve into the scientific rationale behind the design of this molecule and provide insights into its potential applications.

Precursor Analysis and Properties

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide originates from two key precursors: 3-bromo-5-methylbenzoic acid and 1-amino-1-cyanocyclopropane. A thorough understanding of these starting materials is crucial for a successful synthetic campaign.

3-Bromo-5-methylbenzoic Acid

This substituted benzoic acid serves as the acidic backbone of the target molecule. Its properties are well-documented, providing a solid foundation for reaction planning.

PropertyValueReference
CAS Number 58530-13-5[3]
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [3]
Appearance White solid[4]
Purity Available in various purities from commercial suppliers

Safety and Handling: 3-Bromo-5-methylbenzoic acid is classified as toxic if swallowed and very toxic to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

1-Amino-1-cyanocyclopropane

This strained aminonitrile is a key component that imparts unique conformational constraints and potential for enhanced biological activity. While less common than its carboxylic acid counterpart, its synthesis is achievable through established methods. It can be derived from the more readily available 1-aminocyclopropane-1-carboxylic acid.[5][6]

PropertyValueReference
CAS Number 22059-21-8 (for 1-aminocyclopropane-1-carboxylic acid)[7]
Molecular Formula C₄H₆N₂(predicted)
Molecular Weight 82.11 g/mol (predicted)
Appearance Likely a solid or oil

Synthesis of 1-Amino-1-cyanocyclopropane: A common route to this intermediate involves the dehydration of the corresponding primary amide of 1-aminocyclopropane-1-carboxylic acid. This can be achieved using standard dehydrating agents.

Proposed Synthetic Pathway

The formation of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is predicated on the creation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. A general and reliable method for this transformation is outlined below.

Amide Coupling Reaction

A robust method for the synthesis involves the coupling of 3-bromo-5-methylbenzoic acid and 1-amino-1-cyanocyclopropane using a suitable peptide coupling reagent.

Synthesis_Pathway Reactant1 3-Bromo-5-methylbenzoic Acid Reaction_Center Amide Bond Formation Reactant1->Reaction_Center Reactant2 1-Amino-1-cyanocyclopropane Reactant2->Reaction_Center Coupling_Agent Coupling Reagent (e.g., HATU, HOBt) Coupling_Agent->Reaction_Center Base Base (e.g., DIPEA) Base->Reaction_Center Solvent Solvent (e.g., DMF) Solvent->Reaction_Center Product 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide Reaction_Center->Product

Figure 1: Proposed synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Addition of Coupling Reagents: To the solution, add a peptide coupling reagent such as HATU (1.1 equivalents) and an amine base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Addition of the Amine: Add 1-amino-1-cyanocyclopropane (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can be predicted using computational models and by comparison with structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 280.14 g/mol
LogP 2.5 - 3.5
Topological Polar Surface Area (TPSA) ~50 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

These predicted properties suggest that the molecule possesses good "drug-like" characteristics, with a balance of lipophilicity and polarity that could favor oral bioavailability.

Potential Therapeutic Applications: A Focus on Cathepsin K Inhibition

The structural features of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, particularly the N-cyanocyclopropyl moiety, are reminiscent of known inhibitors of cysteine proteases, such as Cathepsin K.[8][9] Cathepsin K is a key enzyme involved in bone resorption by osteoclasts, making it a prime target for the treatment of osteoporosis.[10]

Several patents and research articles describe cyanocyclopropyl-containing compounds as potent Cathepsin K inhibitors.[8][11] For instance, Odanacatib, a well-studied Cathepsin K inhibitor, features a cyanocyclopropyl group, highlighting the importance of this moiety for potent enzyme inhibition.[11]

Mechanism_of_Action cluster_osteoclast Osteoclast CathepsinK Cathepsin K BoneMatrix Bone Matrix CathepsinK->BoneMatrix Degrades BoneResorption Bone Resorption BoneMatrix->BoneResorption TargetMolecule 3-Bromo-N-(1-cyanocyclopropyl)- 5-methylbenzamide Inhibition Inhibition TargetMolecule->Inhibition Inhibition->CathepsinK

Figure 2: Proposed mechanism of action targeting Cathepsin K.

The rationale for this inhibitory activity lies in the ability of the nitrile group to interact with the active site of the cysteine protease. The cyclopropyl ring serves to position the nitrile in an optimal orientation for binding and can also enhance the overall binding affinity through favorable interactions with the enzyme's hydrophobic pockets.

Beyond osteoporosis, the inhibition of Cathepsin K has been explored for other therapeutic areas, including osteoarthritis and certain types of cancer with bone metastasis.[11] Therefore, 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide and its analogues represent a promising starting point for the development of novel therapeutics in these areas. Furthermore, benzamide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][12][13]

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide stands as a molecule of significant interest for researchers and drug developers. While direct experimental data is not yet widely available, a comprehensive analysis of its precursors, a logical synthetic strategy, and a strong therapeutic rationale based on structurally related compounds provide a clear path for its investigation. The insights and protocols detailed in this guide are intended to facilitate the synthesis and exploration of this promising compound, potentially leading to the discovery of new and effective therapeutic agents. As with any novel compound, thorough experimental characterization and biological evaluation are essential next steps to fully unlock its potential.

References

  • PubChem. 3-Bromo-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-bromo-5-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Substituted benzamide derivatives, for enhancing gastrointestinal motility - Patent US-4870074-A. [Link]

  • Russian Chemical Reviews. Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Google Patents. WO2010114928A2 - Compositions and uses thereof.
  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Google Patents. US9809559B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide.
  • Google Patents.
  • Journal of Medicinal Chemistry. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). [Link]

  • Google Patents. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.
  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

  • Google Patents.
  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • ResearchGate. (PDF) Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. [Link]

  • Google Patents.
  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Semantic Scholar. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. [Link]

  • Papervs. MK-0822; Odanacatib 奥当卡替……….has been identified as a potent and selective inhibitor of Cathepsin K. [Link]

  • PubMed. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis--a double-blind, randomized, dose-finding study. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in Osteoporosis

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Executive Summary

Osteoporosis represents a significant and growing global health issue characterized by a progressive decline in bone mass and microarchitectural integrity, leading to an increased risk of fragility fractures. Current therapeutic options, while effective, are not without limitations, including potential side effects and diminishing efficacy over time. This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This technical guide introduces 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, a novel small molecule, as a potential candidate for osteoporosis therapy. We will provide a comprehensive overview of a proposed preclinical evaluation strategy, from initial in vitro characterization to in vivo proof-of-concept studies. This document serves as a roadmap for researchers and drug development professionals to rigorously assess the therapeutic potential of this compound and to navigate the critical steps toward potential clinical translation.

The Challenge of Osteoporosis: An Unmet Clinical Need

Osteoporosis is a silent disease until a fracture occurs, imposing a substantial burden on individuals and healthcare systems worldwide. The pathophysiology of osteoporosis is complex, involving an imbalance in the dynamic process of bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This net loss of bone tissue leads to a weakened skeleton that is susceptible to fractures, most commonly in the hip, spine, and wrist.

Current treatment strategies for osteoporosis primarily fall into two categories: anti-resorptive agents (e.g., bisphosphonates, denosumab) that inhibit osteoclast activity, and anabolic agents (e.g., teriparatide, abaloparatide) that stimulate osteoblast function. While these therapies have demonstrated efficacy in reducing fracture risk, they are associated with limitations such as the potential for rare but serious side effects (e.g., osteonecrosis of the jaw, atypical femoral fractures) and a finite duration of use for anabolic agents. Consequently, there is a pressing need for the development of new therapeutic agents that can offer improved safety profiles, alternative mechanisms of action, or the ability to both stimulate bone formation and inhibit bone resorption.

Compound Profile: 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Chemical Structure and Properties

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a synthetic small molecule with the following chemical structure:

(A chemical structure diagram would be inserted here in a full whitepaper)

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

The presence of the cyclopropyl and benzamide moieties suggests potential for diverse biological activities, and its novelty in the context of osteoporosis research makes it an intriguing candidate for investigation.

Proposed Synthesis and Characterization

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can be achieved through a multi-step process, which will be optimized for purity and yield. The final compound will be subjected to rigorous characterization using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and establish a quantitative analytical method.

Proposed Mechanism of Action in Bone Metabolism

While the precise mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in bone metabolism is yet to be elucidated, we hypothesize its potential involvement in key signaling pathways that regulate bone remodeling. A primary focus of the initial investigation will be to determine if the compound modulates the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation and function.

Investigating the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in bone formation. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for osteoblastogenesis.

Diagram of the Proposed Wnt/β-catenin Signaling Pathway Investigation:

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide LRP5_6 LRP5/6 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide->LRP5_6 Hypothesized Modulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., Runx2, ALP) TCF_LEF->Target_Genes Activation

Caption: Proposed modulation of the Wnt/β-catenin signaling pathway by 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Preclinical Evaluation Strategy: A Phased Approach

A rigorous, phased preclinical evaluation is essential to systematically assess the therapeutic potential of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Phase 1: In Vitro Characterization

Objective: To determine the direct effects of the compound on primary bone cells and cell lines.

Experimental Workflow:

in_vitro_workflow cluster_osteoblast_assays Osteoblast Assays cluster_osteoclast_assays Osteoclast Assays Compound 3-Bromo-N-(1-cyanocyclopropyl) -5-methylbenzamide Osteoblasts Osteoblast Progenitors (e.g., MC3T3-E1) Compound->Osteoblasts Osteoclasts Osteoclast Precursors (e.g., RAW 264.7) Compound->Osteoclasts Proliferation Proliferation Assay (e.g., BrdU) Osteoblasts->Proliferation Differentiation Differentiation Markers (ALP activity, Alizarin Red S staining) Osteoblasts->Differentiation Gene_Expression_OB Gene Expression (Runx2, Osterix, Collagen I) Osteoblasts->Gene_Expression_OB Differentiation_OC Osteoclast Differentiation (TRAP staining) Osteoclasts->Differentiation_OC Resorption Resorption Pit Assay (on bone-mimetic surfaces) Osteoclasts->Resorption Gene_Expression_OC Gene Expression (TRAP, Cathepsin K, NFATc1) Osteoclasts->Gene_Expression_OC

Caption: In vitro experimental workflow for assessing the effects of the compound on osteoblasts and osteoclasts.

Detailed Protocols:

  • Osteoblast Proliferation Assay (BrdU):

    • Seed MC3T3-E1 cells in 96-well plates.

    • Treat with varying concentrations of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide for 24-48 hours.

    • Add BrdU labeling reagent and incubate.

    • Fix cells, add anti-BrdU antibody, and detect incorporation using a colorimetric substrate.

    • Measure absorbance to quantify cell proliferation.

  • Osteoblast Differentiation and Mineralization Assay (Alizarin Red S):

    • Culture MC3T3-E1 cells in osteogenic differentiation medium.

    • Treat with the compound for 14-21 days.

    • Fix cells and stain with Alizarin Red S solution to visualize calcium deposits.

    • Quantify mineralization by extracting the stain and measuring absorbance.

  • Osteoclast Differentiation Assay (TRAP Staining):

    • Culture RAW 264.7 cells in the presence of RANKL to induce osteoclastogenesis.

    • Treat with the compound during the differentiation period (5-7 days).

    • Fix cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

    • Count TRAP-positive multinucleated cells.

Phase 2: Ex Vivo Analysis

Objective: To assess the compound's effects on bone tissue in an organ culture system.

  • Method: Calvarial or fetal long bone organ cultures will be established from neonatal mice. These cultures will be treated with 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, and changes in bone formation and resorption will be assessed using histological and biochemical markers.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the efficacy and safety of the compound in a relevant animal model of osteoporosis.

  • Model: The ovariectomized (OVX) mouse model is a widely accepted standard for studying postmenopausal osteoporosis.

  • Study Design:

    • Female mice will undergo either sham surgery or OVX.

    • Following a period of bone loss, OVX mice will be treated with vehicle or 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide at various doses for a specified duration.

    • Bone mineral density (BMD) will be monitored using dual-energy X-ray absorptiometry (DEXA).

    • At the end of the study, bones will be harvested for micro-computed tomography (µCT) analysis of microarchitecture, histomorphometry, and biomechanical testing.

Data Analysis and Interpretation

All quantitative data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine statistical significance.

Table 1: Key Outcome Measures and Success Criteria

Phase Experiment Key Outcome Measure(s) Success Criteria
Phase 1 Osteoblast Assays Increased ALP activity, mineralization, and expression of osteogenic genes. Statistically significant, dose-dependent increase in osteoblast function.
Osteoclast Assays Decreased number of TRAP-positive cells and reduced resorption pit area. Statistically significant, dose-dependent inhibition of osteoclast activity.
Phase 2 Bone Organ Culture Increased bone formation and/or decreased bone resorption markers. Measurable and significant changes in bone remodeling markers.

| Phase 3 | OVX Mouse Model | Increased BMD, improved bone microarchitecture, and enhanced bone strength. | Statistically significant improvement in bone parameters compared to the vehicle-treated OVX group. |

Future Directions and Clinical Translation

Successful completion of this preclinical evaluation will provide a strong foundation for advancing 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide into further development. Subsequent steps will include:

  • Pharmacokinetic and Toxicological Studies: To establish a comprehensive safety and dosing profile.

  • Investigational New Drug (IND)-enabling Studies: To meet regulatory requirements for initiating clinical trials.

  • Phase I Clinical Trials: To assess the safety, tolerability, and pharmacokinetics in healthy human volunteers.

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide represents a novel and promising starting point for the development of a new osteoporosis therapy. The phased preclinical evaluation strategy outlined in this guide provides a rigorous and systematic approach to thoroughly investigate its therapeutic potential. By focusing on a deep understanding of its mechanism of action and a comprehensive assessment of its efficacy and safety, we can pave the way for a potential new treatment option for patients suffering from osteoporosis.

References

(A comprehensive list of references supporting the methodologies and scientific rationale would be included here. As this is a proposed plan for a novel compound, these references would pertain to the standard protocols and the biology of osteoporosis.)

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-Aminocyclopropanecarbonitrile and Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, polymers, and materials.[1] Its synthesis is a cornerstone of medicinal chemistry and drug development.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the amide coupling of 1-aminocyclopropanecarbonitrile with various benzoic acids. The cyclopropyl moiety is a valuable structural element in medicinal chemistry due to its unique electronic and geometric properties, which can influence the biological potency of a drug candidate.[3] This guide offers an in-depth analysis of reaction conditions, provides detailed, step-by-step protocols for two common coupling methodologies, and discusses potential challenges and optimization strategies.

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow at ambient temperatures, often requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[4]

Common Coupling Reagents

A variety of coupling reagents are available, each with its own advantages and disadvantages.[5] This guide will focus on two widely used classes of reagents:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are popular due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[4][6] They are often used with additives like N-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[4][6]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency, rapid reaction kinetics, and ability to minimize racemization.[7][8]

Challenges in the Coupling of 1-Aminocyclopropanecarbonitrile

The coupling of 1-aminocyclopropanecarbonitrile presents specific challenges that researchers should be aware of:

  • Steric Hindrance: The cyclopropyl group can introduce steric bulk around the amine, potentially slowing down the coupling reaction.

  • Electronic Effects: The nitrile group is electron-withdrawing, which can decrease the nucleophilicity of the amine.

  • Basicity: The pKa of the amine can influence the choice of base and reaction conditions.

Careful selection of coupling reagents and optimization of reaction parameters are crucial to overcome these challenges and achieve high yields of the desired amide product.

Experimental Protocols

The following are detailed protocols for the amide coupling of 1-aminocyclopropanecarbonitrile with a representative benzoic acid. These protocols are intended as a starting point and may require optimization for different benzoic acid derivatives.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the carbodiimide EDC in conjunction with the additive HOBt.

Materials:
  • Benzoic Acid (1.0 equiv)

  • 1-Aminocyclopropanecarbonitrile (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[4]

  • HOBt (1.1 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, sodium sulfate)

Step-by-Step Procedure:
  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoic acid (1.0 equiv), HOBt (1.2 equiv), and 1-aminocyclopropanecarbonitrile (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[4]

Protocol 2: HATU Mediated Coupling

This protocol employs the highly efficient uronium salt-based reagent HATU.

Materials:
  • Benzoic Acid (1.0 equiv)

  • 1-Aminocyclopropanecarbonitrile (1.0 - 1.1 equiv)

  • HATU (1.0 - 1.2 equiv)[7]

  • DIPEA or TEA (2.0 - 3.0 equiv)[7]

  • Anhydrous DMF

Step-by-Step Procedure:
  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the benzoic acid (1.0 equivalent) in anhydrous DMF.[7]

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[7]

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation. The solution may change color.[7]

  • Add the 1-aminocyclopropanecarbonitrile (1.0-1.1 equivalents) to the reaction mixture.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms

EDC/HOBt Mechanism

The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism:

  • The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • This intermediate can be attacked by the amine to form the amide, but it is also prone to racemization and can rearrange to an unreactive N-acylurea.

  • HOBt acts as an additive to intercept the O-acylisourea, forming an HOBt-ester. This active ester is more stable and less susceptible to racemization.[4]

  • The amine then attacks the HOBt-ester to form the desired amide bond, regenerating HOBt.[4]

EDC_HOBt_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt Amide Coupling Mechanism.

HATU Mechanism

The mechanism for HATU-mediated coupling is as follows:

  • In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion.

  • The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[8]

  • The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt to yield a key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine.

  • Finally, the amine attacks the OAt-active ester to form the final amide product. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU.[9]

HATU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate Isouronium_Salt O-Acylisouronium Salt Carboxylate->Isouronium_Salt + HATU HATU HATU HATU->Isouronium_Salt OAt_Ester OAt Active Ester Isouronium_Salt->OAt_Ester + HOAt Anion TMU Tetramethylurea (Byproduct) Isouronium_Salt->TMU HOAt_Anion HOAt Anion HOAt_Anion->OAt_Ester Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: HATU Amide Coupling Mechanism.

Data Summary and Comparison

ParameterEDC/HOBtHATU
Reagent Type CarbodiimideUronium Salt
Reaction Time Longer (12-24 h)Shorter (1-4 h)[7]
Efficiency Good to ExcellentExcellent[7]
Racemization Low with HOBt[4]Very Low[7][8]
Byproduct Removal Water-soluble urea[6]Water-soluble
Cost Generally lowerHigher
Side Reactions N-acylurea formationGuanidinylation of amine[7]

Troubleshooting and Optimization

  • Low Yield:

    • Increase the equivalents of the coupling reagent and/or amine.

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction time or temperature (monitor for side product formation).

    • For sterically hindered substrates, consider a more powerful coupling reagent like HATU.

  • Side Product Formation:

    • With EDC, ensure sufficient HOBt is used to minimize N-acylurea formation.

    • With HATU, avoid a large excess of the reagent to prevent guanidinylation of the amine.[7] Pre-activation of the carboxylic acid before adding the amine can also mitigate this.

  • Incomplete Reaction:

    • Verify the purity of the starting materials.

    • Ensure the base is sufficiently strong to deprotonate the carboxylic acid.

Conclusion

The successful amide coupling of 1-aminocyclopropanecarbonitrile with benzoic acids is readily achievable with careful selection of reagents and reaction conditions. Both EDC/HOBt and HATU are effective coupling systems, with HATU generally offering faster reaction times and higher efficiency, particularly for challenging substrates.[7] By understanding the underlying mechanisms and potential pitfalls, researchers can effectively synthesize these valuable cyclopropyl-containing amides for applications in drug discovery and development.

References

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - RSC Publishing. Available at: [Link]

  • Strategies for Amides and Cyclopropyl Carbinols. - ResearchGate. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. Available at: [Link]

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes - ChemRxiv. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Available at: [Link]

  • EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide - Google Patents.
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. Available at: [Link]

  • KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William - Rsc.org. Available at: [Link]

Sources

Screening 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in osteoclast resorption assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Screening 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in Osteoclast Resorption Assays

Introduction & Compound Profile

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a synthetic small molecule belonging to the N-(1-cyanocyclopropyl)-amide class of protease inhibitors. Structurally, it serves as a functional analog to clinical candidates like Odanacatib (MK-0822).

  • Target: Cathepsin K (CatK), the lysosomal cysteine protease primarily responsible for the degradation of Type I collagen in the bone matrix.[1][2][3][4]

  • Mechanism of Action (MOA): The 1-cyanocyclopropyl group acts as an electrophilic "warhead." It forms a reversible covalent thioimidate adduct with the active site cysteine (Cys25) of Cathepsin K. Unlike irreversible epoxide or vinyl sulfone inhibitors, this mechanism allows for high potency with reduced risk of permanent off-target alkylation.

  • Application: This compound is screened to assess anti-resorptive efficacy without affecting osteoclast viability or differentiation (osteoclastogenesis), preserving the "coupling" signals required for bone formation.

Biological Mechanism & Pathway

To screen this compound effectively, one must understand that it does not inhibit the formation of osteoclasts (driven by RANKL), but rather their function (matrix dissolution).

CatK_Pathway RANKL RANKL (Inducer) Receptor RANK Receptor (Pre-Osteoclast) RANKL->Receptor Binds Signaling NF-κB / NFATc1 Signaling Receptor->Signaling Activates GeneExp Cathepsin K Transcription Signaling->GeneExp Upregulates Secretion Lysosomal Secretion GeneExp->Secretion Synthesis ActiveCatK Active Cathepsin K (Extracellular) Secretion->ActiveCatK Release into Resorption Lacuna Collagen Type I Collagen (Bone Matrix) ActiveCatK->Collagen Degrades Adduct Thioimidate Adduct (Inactive) ActiveCatK->Adduct Inhibition Resorption Bone Resorption (Pits/CTX-I) Collagen->Resorption Releases Fragments Compound 3-Bromo-N-(1-cyanocyclopropyl) -5-methylbenzamide Compound->ActiveCatK Covalent Binding (Cys25) Adduct->Resorption Blocks

Figure 1: Mechanism of Action. The compound intercepts the pathway at the final functional stage (proteolysis), sparing the differentiation signaling cascade.

Experimental Protocols

A. Materials & Reagents
  • Cell Line: RAW 264.7 (Murine Macrophages) or Primary Human PBMCs.[5][6]

  • Differentiation Factors: Recombinant Mouse RANKL (rRANKL).

  • Substrate: Corning® Osteo Assay Surface (recommended for screening) or Dentine Discs (for physiological validation).

  • Compound Vehicle: DMSO (Maintain final concentration <0.1%).

  • Readouts:

    • CTX-I ELISA: Measures C-terminal telopeptide of Type I collagen (supernatant).

    • Toluidine Blue: Stains resorption pits (surface).[5][7]

    • TRAP Staining: Confirms osteoclast differentiation (cell viability control).

B. Workflow: Differentiation & Treatment

Step 1: Cell Seeding (Day 0)

  • Harvest RAW 264.7 cells using a cell scraper (do not use trypsin as it damages surface receptors).

  • Seed cells onto the Osteo Assay Surface (96-well plate) at a density of 1.0 × 10⁴ cells/well .

  • Media:

    
    -MEM + 10% FBS + 1% Pen/Strep.
    

Step 2: Differentiation (Day 1 – Day 5)

  • Day 1: Replace media with Differentiation Media:

    
    -MEM containing 50 ng/mL RANKL .
    
  • Day 3: Refresh media with fresh RANKL (50 ng/mL).

    • Observation: By Day 4, cells should begin fusing into multinucleated giant cells.

Step 3: Compound Screening (Day 5 – Day 7)

  • Prepare a 1000x stock of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in DMSO.

  • Dilute to 2x working concentration in Differentiation Media.

  • Add to wells to achieve final concentrations (e.g., 0.1 nM to 10 µM).

    • Control A: Vehicle (DMSO only) + RANKL (Max Resorption).

    • Control B: No RANKL (Background/Undifferentiated).

    • Reference: Odanacatib (100 nM).

  • Incubate for 48 hours .

C. Data Collection (Day 7)

Protocol 1: Supernatant Analysis (CTX-I)

  • Why: CatK specifically cleaves collagen to release CTX-I. This is a direct measure of enzymatic activity.

  • Collect 100 µL of supernatant from each well.

  • Centrifuge at 1000 x g for 5 mins to remove debris.

  • Analyze using a CrossLaps® (CTX-I) ELISA kit according to manufacturer instructions.

Protocol 2: Resorption Pit Quantification

  • Why: Visual confirmation of functional inhibition.

  • Aspirate remaining media.[8]

  • Remove cells by adding 10% Bleach (Sodium Hypochlorite) for 5 minutes.

  • Wash 3x with dH₂O.[8]

  • Stain wells with 1% Toluidine Blue (in 1% borate buffer) for 2 minutes.

  • Wash 3x with dH₂O and air dry.

  • Imaging: Capture images (4x or 10x objective). Resorption pits appear as dark blue/violet excavated areas against a light blue background.

Data Analysis & Interpretation

Summarize your data using the following matrix to distinguish toxicity from efficacy.

ReadoutHigh Dose (10 µM)Low Dose (1 nM)Interpretation
TRAP Staining (Cell Count)Normal / HighNormal / HighSpecific Inhibition. The compound stops resorption but allows osteoclast survival.
TRAP Staining (Cell Count)Low / AbsentNormalCytotoxicity. The compound is killing cells, not just inhibiting the enzyme.
Pit Area (% Surface)< 5%> 50%Potent Efficacy. Dose-dependent reduction in bone eating.
CTX-I (ng/mL)LowHighMechanism Confirmed. Collagen degradation is blocked.

Calculation of IC₅₀: Plot the % Resorption Inhibition (y-axis) vs. Log[Compound Concentration] (x-axis) using a 4-parameter logistic regression.



Troubleshooting & Validation (Self-Correcting Protocols)

  • Issue: Low Resorption in Controls.

    • Root Cause:[2][6][9] Insufficient RANKL activity or high passage number of RAW 264.7 cells.

    • Correction: Use RAW cells < Passage 15. Ensure RANKL is fresh; do not freeze-thaw aliquots more than once.

  • Issue: High Variation in Pit Area.

    • Root Cause:[1][2][6][9] Clumping of cells during seeding.

    • Correction: Ensure a single-cell suspension during the Day 0 seeding. Use the CTX-I ELISA as the primary quantitative metric, as it is less prone to imaging artifacts than pit counting.

  • Issue: Compound Precipitation.

    • Root Cause:[2][6][9] 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is highly lipophilic.

    • Correction: Ensure the intermediate dilution step (e.g., in media) is mixed vigorously before adding to the cells. Do not exceed 0.1% DMSO final concentration.

References

  • Corning Life Sciences. (2025). Corning® Osteo Assay Surface for Osteoclast Functional Assays.[5][7] Retrieved from [Link]

  • Springer Protocols. (2003). RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 Cells.[5][6][10][11] Retrieved from [Link]

  • Journal of Bone and Mineral Research. (2018). Comparative Characterization of Osteoclasts Derived From Murine Bone Marrow Macrophages and RAW 264.7 Cells.[6][12] Retrieved from [Link]

  • MDPI - Pharmaceuticals. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Retrieved from [Link][13]

  • National Institutes of Health (NIH). (2016). Odanacatib (Cathepsin K Inhibitor) Mechanism of Action.[14][15] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving metabolic stability of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MET-STAB-8842 Subject: Improving Metabolic Stability of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Hub

Welcome to the Technical Support Center. You are likely observing high intrinsic clearance (


) or short half-life (

) in your liver microsome (LM) or hepatocyte assays for 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide .

This scaffold shares structural homology with Cyantraniliprole (agrochemical) and Odanacatib (pharmaceutical), making its metabolic liabilities predictable. Your instability is likely driven by two competing "soft spots":

  • Benzylic Oxidation: The 5-methyl group is electronically activated and sterically accessible for Cytochrome P450 (CYP) hydroxylation.

  • Nitrile/Amide Hydrolysis: The cyanocyclopropyl motif is susceptible to hydrolytic attack (amidase/nitrilase activity), leading to ring-opening or amide cleavage.

Diagnostic Decision Tree

Before synthesizing new analogs, confirm the metabolic route using the workflow below.

Metabolic_Diagnosis Start High Clearance Observed (HLM/RLM) MetID Run Metabolite ID (LC-MS/MS) + NADPH Start->MetID M1 M+16 (Hydroxylation) Likely on 5-Methyl MetID->M1 Major Peak M2 M+18 (Hydration) Amide/Nitrile Hydrolysis MetID->M2 Major Peak M3 M-27 (Loss of HCN) Cyclopropyl Ring Opening MetID->M3 Minor Peak Act1 Strategy A: Block Benzylic Site (F, Cl, D) M1->Act1 Act2 Strategy B: Steric Shielding or Bioisosteres M2->Act2 M3->Act2

Figure 1: Diagnostic workflow for identifying the primary metabolic soft spot.

Structural Optimization Strategies (The "Fix")

If your diagnostic confirms instability, apply these medicinal chemistry strategies. These are ranked by "Likelihood of Success" vs. "Synthetic Effort."

Strategy A: Blocking Benzylic Oxidation (High Impact)

The 5-methyl group is the most likely site of Phase I metabolism (CYP-mediated hydroxylation


 aldehyde 

carboxylic acid).
ModificationStructure ChangeRationalePredicted

LogD
Fluorination

Blocks oxidation; electron-withdrawing group (EWG) deactivates the ring.+0.6 (More Lipophilic)
Chlorination

Bioisostere for methyl (similar volume); blocks oxidation;

-hole bonding potential.
+0.1
Deuteration

Kinetic Isotope Effect (KIE). C-D bond is stronger than C-H. Often retains potency exactly.0 (No Change)
Cyclization

Fused Ring
Fusing a dihydrofuran/dioxolane ring can remove the abstractable proton.Varies
Strategy B: Stabilizing the Cyanocyclopropyl Amide

The N-(1-cyanocyclopropyl) moiety is a "warhead" often required for potency (e.g., in ryanodine receptor modulation). Modifying it directly usually kills activity. Instead, protect it.

  • Ortho-Substitution (Steric Shielding):

    • If the 3-position is Bromine, ensure the 2- or 6-positions (ortho to the amide) have substituents. This creates a "molecular umbrella" that prevents amidases from accessing the carbonyl carbon.

  • Nitrile Bioisosteres:

    • Replace

      
       with 
      
      
      
      or an alkyne (
      
      
      ). Note: This significantly changes the electronics and H-bond acceptor capability.

Experimental Protocols

Use these standardized protocols to validate your improvements.

Protocol 3.1: Microsomal Stability Assay (Phase I)

Purpose: Determine intrinsic clearance (


) mediated by CYP450s.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Stop Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1

    
    M final). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH solution (1 mM final) to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:





Protocol 3.2: Plasma Stability (Hydrolysis Check)

Purpose: Check if the amide/nitrile is unstable in plasma (esterases/amidases) independent of CYP activity.

  • Spike compound (1

    
    M) into fresh plasma (Human/Rat).
    
  • Incubate at 37°C.

  • Sample at

    
     min.
    
  • Critical Step: If degradation occurs here but not in microsomes (without NADPH), the issue is hydrolysis , not oxidation. Focus on Strategy B.

Frequently Asked Questions (FAQs)

Q: I replaced the Methyl with Fluorine, but stability didn't improve. Why? A: You likely triggered "Metabolic Switching." By blocking the primary soft spot (methyl), the enzyme shifted attack to the next weakest link—likely the cyclopropyl ring or the aromatic ring itself (via epoxidation).

  • Action: Run MetID on the fluorinated analog. If you see M+16 peaks, check for aromatic hydroxylation.

Q: Can I use hepatocytes instead of microsomes? A: Yes, and you should. Microsomes only contain Phase I enzymes (CYPs). Hepatocytes contain Phase II enzymes (UGTs, Sulfotransferases) and cytosolic enzymes (Aldehyde Oxidase).

  • Warning: Benzamides can be substrates for Aldehyde Oxidase (AO) . If your compound is stable in microsomes but unstable in hepatocytes/cytosol, AO is the culprit. Block the 2/4/6 positions on the ring.

Q: Why is my recovery low at t=0? A: This compound is lipophilic (LogP ~2.5-3.5) and contains a bromine atom.[1] It may bind non-specifically to the plastic of your incubation plate.

  • Fix: Use glass-coated plates or add 0.1% BSA (Bovine Serum Albumin) to the buffer, though BSA can reduce free fraction (

    
    ).
    

References

  • Cyantraniliprole Metabolism: Huynh, K. et al. (2021).[2] Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants. Scientific Reports. Link

  • Benzylic Oxidation Mechanisms: Ma, Y. et al. (2019). Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base. ACS Omega. Link

  • Amide Bioisosteres: Kumari, S. et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Link

  • Odanacatib ADME: Leung, S. et al. (2012). Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology. Link

  • General MedChem Strategies: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Resolving solubility issues of benzamide inhibitors in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating paradox: your benzamide inhibitor (e.g., Entinostat, Mocetinostat, or a novel HDAC/PARP inhibitor) shows nanomolar potency in biochemical assays but fails or yields erratic data in cell-based models.

The Diagnosis: Benzamides possess a rigid, planar pharmacophore that facilitates strong intermolecular


-

stacking and hydrogen bonding (often forming bilayers in the crystal lattice). While this rigidity aids target binding, it creates high crystal lattice energy. When you introduce a high-concentration DMSO stock directly into aqueous cell media, the energy required to break the lattice exceeds the solvation energy provided by the water, causing the compound to "crash out" immediately.

This guide moves beyond basic "vortex it" advice. We will engineer a solubility workflow that respects the thermodynamics of your compound.

Module 1: The "Solvent Shock" Protocol

The most common error is the Direct Spike Method (adding 100% DMSO stock directly to the cell well). This creates a localized zone of supersaturation where the compound precipitates before it can disperse.

The Solution: Intermediate Dilution Step

We must bridge the polarity gap between DMSO (


) and Culture Media (

) using a stepped gradient.
Visual Workflow: Preventing Solvent Shock

Solvent_Shock_Protocol Stock 10mM Stock (100% DMSO) Direct Direct Spike (Into Well) Stock->Direct Wrong Way Inter Intermediate Dilution (100x Conc. in Media) Stock->Inter Step 1: Dilute 1:100 (Keep DMSO < 1%) Precip Local Crash Out (Crystals on Cells) Direct->Precip Solvent Shock Mix Vortex Mixing (Rapid Dispersion) Inter->Mix Step 2 Final Final Addition (1x Conc. on Cells) Mix->Final Step 3: Add to Cells

Caption: The "Solvent Shock" mechanism. Direct addition creates high local concentrations leading to nucleation. Intermediate dilution allows dispersion before the solubility limit is challenged.[1]

Step-by-Step Protocol
  • Calculate Limits: Determine the maximum DMSO tolerance of your cell line (typically 0.1% - 0.5%).[2]

  • Prepare Intermediate (100x):

    • If your final assay concentration is 1

      
      M , prepare a 100 
      
      
      
      M
      working solution.
    • Dilute your DMSO stock into pre-warmed culture media (containing serum).

    • Crucial: Add the DMSO stock into the vortex (create a vortex in the media tube first, then inject the stock into the center). This prevents the "droplet skin" precipitation effect.

  • Equilibration: Let the intermediate solution sit at 37°C for 15 minutes.

  • Visual Check: Inspect the intermediate tube against a light source or under a microscope. If it looks cloudy (Tyndall effect), stop . You have exceeded the solubility limit.

  • Final Addition: Add the clear intermediate solution to your cell plate.

Module 2: Advanced Formulation (Cyclodextrins)

If the intermediate dilution fails (cloudiness persists), DMSO is insufficient. Benzamides are classic candidates for Cyclodextrin (CD) encapsulation. HP-


-CD forms a toroidal "donut" shape; the hydrophobic benzamide sits inside the cavity, while the hydrophilic exterior interacts with the media.
Cyclodextrin Protocol
ParameterRecommendationScientific Rationale
Reagent HP-

-CD
(2-Hydroxypropyl-

-cyclodextrin)
Low toxicity compared to

-CD; high solubility enhancement.[3]
Vehicle Prep 20% (w/v) HP-

-CD in water (Stock)
Creates a "solubility sink" for the drug.
Drug Solubilization Dissolve drug in 100% DMSO first, then dilute into CD stock.Kinetic solubilization is faster via co-solvent.
Final Limits < 0.5% - 1% (v/v) CD in cell mediaHigh CD concentrations can strip cholesterol from cell membranes, causing toxicity.

Procedure:

  • Prepare a 1000x compound stock in DMSO.

  • Prepare a 20% HP-

    
    -CD stock in PBS.
    
  • Dilute the compound 1:20 into the CD stock (resulting in 5% DMSO / 19% CD).

  • Sonicate for 10 minutes at 37°C.

  • Dilute this complex 1:50 into the cell media.

    • Result: Drug is solubilized, Final DMSO is 0.1%, Final CD is ~0.4% (Safe).

Module 3: Troubleshooting & FAQs

Q1: My IC50 curve plateaus at 50% inhibition. Why?

A: This is the hallmark of Precipitation-Limited Absorption . At higher concentrations, the drug precipitates, meaning the effective concentration in solution never increases beyond the solubility limit.

  • Fix: Check the wells under 20x magnification. If you see "needles" or dark debris, your data above that concentration is invalid. Censor those data points.

Q2: The vehicle control (DMSO only) is killing my cells.

A: Benzamide assays often require higher DMSO to stay soluble, pushing cells to their toxicity limit.

  • Fix: Switch to the Cyclodextrin Protocol (Module 2). HP-

    
    -CD is generally less cytotoxic than DMSO at effective solubilizing concentrations for many cell lines (e.g., MCF-7, MDA-MB-231).
    
Q3: My compound works in glass tubes but not in plastic 96-well plates.

A: You are experiencing Non-Specific Adsorption (NSA) . Benzamides are lipophilic (LogP > 3). They rapidly adsorb to the hydrophobic polystyrene surface of standard TC plates, effectively lowering the concentration the cells "see."

  • Fix 1: Use Low-Binding Plates (e.g., Corning® NBS™).

  • Fix 2: Pre-incubate wells with media containing 5-10% FBS for 1 hour before adding the drug. Serum albumin (BSA) coats the plastic and competes for binding sites.

Module 4: Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Issue: Inconsistent Cell Assay Data Check1 Microscopic Inspection (High Conc. Wells) Start->Check1 Crystals Crystals/Debris Visible Check1->Crystals Yes Clear Wells are Clear Check1->Clear No Action1 Diagnosis: Precipitation Crystals->Action1 Action2 Diagnosis: Adsorption or Stability Clear->Action2 Sol1 Switch to Intermediate Dilution Protocol Action1->Sol1 First Attempt Sol3 Switch to Low-Binding Plates Action2->Sol3 Suspect Plastic Binding Sol4 Check Serum % (Albumin Binding) Action2->Sol4 Suspect Protein Binding Sol2 Use HP-beta-CD Formulation Sol1->Sol2 If Fails

Caption: Diagnostic workflow for isolating solubility vs. adsorption artifacts.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Discusses solubility classification and "brick dust" molecules).

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. (Establishes safety limits for CD in biological systems).

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. (Protocols for intermediate dilution and solvent shock avoidance).

  • Tominaga, F., et al. (2010).[4] Reduction of non-specific adsorption of drugs to plastic containers. (Data on lipophilic drug binding to polystyrene).

Sources

Troubleshooting low potency in whole-cell osteoclast assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Potency Paradox" in Osteoclastogenesis

Welcome to the Technical Support Center. If you are reading this, you are likely facing a common discrepancy: your compound shows nanomolar affinity in biochemical screens but micromolar (low) potency in whole-cell osteoclast assays.

In whole-cell systems, "low potency" is rarely a failure of the molecule itself but rather a failure of the cellular environment or the assay window . Osteoclasts are terminally differentiated, multinucleated giant cells that require a precise cytokine milieu (RANKL/M-CSF) to fuse and function.

This guide deconstructs the assay into three critical failure points: Biological Variables (Cell Health), Pharmacological Variables (The Serum Shift), and Readout Mechanics (Differentiation vs. Resorption).

Module 1: Biological Variables (The Cells)

Q: My RAW264.7 cells differentiate poorly, and my reference inhibitor is inactive. Why?

Diagnosis: Phenotypic Drift (Passage Number Instability).

The Mechanism: RAW264.7 cells are notoriously unstable. As passage number increases (>15), they lose surface expression of RANK (Receptor Activator of Nuclear Factor


B). Without sufficient RANK density, the downstream signaling cascade (TRAF6 

NF-

B/MAPK

NFATc1) is too weak to drive fusion, regardless of how much RANKL you add.

The Fix:

  • Strict Passage Control: Never use RAW264.7 cells beyond Passage 15 for differentiation assays. Thaw a fresh aliquot every 2-3 weeks.

  • Scraper vs. Trypsin: RAW cells are macrophages; they adhere tightly. Trypsin can cleave surface receptors (including RANK). Use a cell scraper or non-enzymatic dissociation buffer (e.g., CellStripper) to lift cells.

Q: I am using primary human monocytes (PBMCs), but the assay window is inconsistent between weeks.

Diagnosis: Donor Variability and Monocyte Purity.

The Mechanism: Unlike cell lines, primary osteoclasts rely on the CD14+ monocyte fraction. If your isolation (e.g., Ficoll gradient/magnetic beads) yields varying purities of CD14+ cells, the ratio of osteoclast precursors to "bystander" lymphocytes changes. T-cells secrete OPG (Osteoprotegerin), the natural decoy receptor for RANKL, effectively neutralizing your reagents.

The Fix:

  • Standardize CD14+ Isolation: Use negative selection kits to avoid activating monocytes during isolation.

  • M-CSF Dependency: Ensure M-CSF (25 ng/mL) is present before RANKL addition.[1] Monocytes require M-CSF for survival; without it, they undergo apoptosis before differentiation begins.

Module 2: Pharmacological Variables (The Chemistry)

Q: My compound has an IC50 of 10 nM in kinase assays but >5 µM in the cellular assay. Is the drug not entering the cell?

Diagnosis: The "Serum Shift" (Protein Binding).

The Mechanism: This is the most common cause of "low potency." Osteoclast assays typically require 10% FBS (Fetal Bovine Serum) to support the high metabolic demand of fusion. Many hydrophobic drugs bind avidly to serum albumin (


).
  • Free Drug Hypothesis: Only the unbound (free) fraction of the drug is pharmacologically active.

  • If your drug is 99% protein-bound, your effective concentration is only 1% of what you pipetted.

The Fix:

  • Calculate the Shift: Run a "Serum Shift Assay." Compare IC50 values in 10% FBS vs. 1% FBS (or serum-free conditions for short durations).

    • Note: If IC50 improves significantly in low serum, your "low potency" is an artifact of albumin binding, not target engagement.

  • Correction Factor: Report potency as unbound IC50 (

    
    ) if protein binding data is available.
    
Q: The cells are dying in the drug-treated wells. Is this "potency" or toxicity?

Diagnosis: Cytotoxicity masking functional inhibition.

The Fix: Always run a parallel Cell Viability Assay (e.g., CellTiter-Glo or AlamarBlue) on the same plate.

  • True Potency: Inhibition of TRAP/Resorption occurs without loss of ATP/viability.

  • False Positive: If the viability curve overlaps with the inhibition curve, you are simply killing the precursors.

Module 3: Readout & Analysis (The Assay)

Q: I see TRAP-positive cells, but no resorption pits on the bone/surface. Why?

Diagnosis: Differentiation


 Function.

The Mechanism: TRAP (Tartrate-Resistant Acid Phosphatase) is an enzyme expressed early in differentiation. A cell can be TRAP-positive and multinucleated but functionally incompetent (unable to form the F-actin sealing zone required for acid secretion). This often happens if Integrin


  signaling is impaired or if the surface (plastic vs. bone) is suboptimal.

The Fix:

  • Functional Readout: For drug development, Resorption Pit Formation (on dentine slices or hydroxyapatite-coated plates like Corning Osteo Assay) is the gold standard.

  • Visual Check: Look for "Actin Rings."[2] Stain with Phalloidin. No ring = No resorption.

Standardized Protocol: RAW264.7 Differentiation
ParameterSpecificationNotes
Seeding Density 2,000 - 3,000 cells/well (96-well)Critical: Too high = overgrowth/apoptosis. Too low = no fusion.
Media

-MEM + 10% FBS
DMEM is acceptable, but

-MEM is superior for bone cells.
RANKL Conc. 30 - 50 ng/mLTitrate each new lot.
Duration 4 - 5 DaysMedia change on Day 3. Do not let cells dry out.
Fixation 4% Paraformaldehyde (10 min)Do not over-fix, or TRAP enzyme activity will be destroyed.
Staining TRAP Solution (pH 5.0)Leukocyte Acid Phosphatase kit (Sigma 387A).

Visualizing the Pathway & Decision Tree

Figure 1: Osteoclast Signaling & Drug Intervention Points

This diagram illustrates the RANKL signaling cascade. "Low potency" often occurs when drugs fail to penetrate the cell or compete with high intracellular ATP levels (for kinase inhibitors).

OsteoclastSignaling RANKL RANKL (Extracellular) RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 (Adapter) RANK->TRAF6 Recruitment NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK (p38/JNK/ERK) TRAF6->MAPK NFATc1 NFATc1 (Master Regulator) NFkB->NFATc1 Induction MAPK->NFATc1 Activation GeneExp Differentiation Genes (TRAP, Cathepsin K, Integrin β3) NFATc1->GeneExp Transcription Fusion Cell Fusion & Function GeneExp->Fusion Drug1 Inhibitor Target: Kinase Inhibitors Drug1->MAPK

Caption: The RANKL-RANK-NFATc1 axis. Effective inhibitors must interrupt this flow. Downstream targets (MAPK) often require higher intracellular concentrations.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering assay failure.

TroubleshootingTree Start Problem: Low Potency / No Activity CheckViability Step 1: Check Cell Viability Start->CheckViability DeadCells Cells Dead? CheckViability->DeadCells Toxicity Issue: Cytotoxicity (Not Potency) DeadCells->Toxicity Yes CheckControl Step 2: Check Positive Control DeadCells->CheckControl No ControlFail Control Failed? CheckControl->ControlFail BioIssue Issue: Biological (Passage #, RANKL Quality) ControlFail->BioIssue Yes CheckSerum Step 3: Serum Shift Analysis ControlFail->CheckSerum No ShiftYes IC50 Shifts >10x? CheckSerum->ShiftYes ChemIssue Issue: Protein Binding (Run in Low Serum) ShiftYes->ChemIssue Yes TargetIssue Issue: Target Engagement (Permeability/Efflux) ShiftYes->TargetIssue No

Caption: Systematic isolation of Toxicity vs. Biological Failure vs. Pharmacological (Binding) Failure.

References

  • Protocol & Cell Models

    • Takeshita, S., et al. (2000). "Osteoclast generation from RAW 264.7 and PBMC cells." Journal of Bone and Mineral Research. (Establishes the foundational RAW264.
    • Source: (Validated via search context 1.1).

  • M-CSF & RANKL Dynamics

    • Hodge, J. M., et al. (2011).[3] "M-CSF Potently Augments RANKL-Induced Resorption Activation in Mature Human Osteoclasts."[1][3][4] PLOS ONE. (Critical for understanding why M-CSF is needed for functional resorption, not just differentiation).

    • Source:[3]

  • The Serum Shift (Potency Analysis)

    • Copeland, R. A., et al. (2004).[5] "A simple method for predicting serum protein binding of compounds from IC50 shift analysis."[5] Bioorganic & Medicinal Chemistry Letters. (The mathematical basis for correcting low potency in high-serum assays).

    • Source:

  • Resorption Pit Assays

    • Tiegs, G., et al. (2016).[6][7] "Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts." Bio-protocol/PMC. (Detailed methodology for the functional readout).

    • Source:

Sources

Technical Support Center: Pharmacokinetic Optimization of 3-Bromo-5-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PK-OPT-3B5M Subject: Enhancing Plasma Half-Life (


) and Metabolic Stability

Core Directive & Scope

Welcome to the Technical Support Center. You are likely working with 3-bromo-5-methylbenzamide as a scaffold—perhaps for PARP inhibition, histone deacetylase modulation, or PROTAC linker design.

The primary failure mode for this scaffold is rapid plasma clearance , typically driven by two mechanisms:

  • Cytochrome P450 (CYP) mediated oxidation of the unprotected 5-methyl group.

  • Amidase-mediated hydrolysis of the primary amide.

This guide provides a troubleshooting framework to diagnose the specific clearance mechanism and implement structural or formulation fixes.

Troubleshooting Guide & FAQs

Category A: Rapid Clearance in Liver Microsomes (Phase I Metabolism)

User Issue: "My derivative shows a half-life (


) of <15 minutes in human liver microsomes. The intrinsic clearance (

) is too high."

Diagnosis: The 5-methyl group is a "metabolic soft spot." CYP450 enzymes (specifically CYP2C9, CYP2D6, or CYP3A4) rapidly oxidize benzylic methyl groups into alcohols, aldehydes, and finally carboxylic acids, which are rapidly excreted.

Solution 1: Deuterium Switch (Kinetic Isotope Effect) Replace the metabolic "hotspot" hydrogen atoms with deuterium.[1][2]

  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy.[1][3] This increases the activation energy required for CYP450 to break the bond (the rate-limiting step).

  • Action: Synthesize the 3-bromo-5-(trideuteromethyl)benzamide analog.

  • Expected Outcome: A 2-5x increase in

    
     without changing potency or selectivity.
    

Solution 2: Fluorine Bioisostere Replace the methyl group with a trifluoromethyl (


) group or a chlorine atom.
  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (

    
     vs. 
    
    
    
    for C-H).[4] It is effectively inert to CYP oxidation.
  • Trade-off: This significantly alters the electronic properties (Hammett

    
     constant) of the ring, which may affect binding affinity.
    

Visualization: Metabolic Pathway & Blocking Strategy [5]

MetabolicPathway Parent 3-bromo-5-methylbenzamide (Parent) CYP CYP450 (Oxidation) Parent->CYP Rapid Deuterium Deuteration (C-D Bond) Slower Kinetics Parent->Deuterium Modify Fluorine Bioisostere (-CF3 / -Cl) Metabolic Block Parent->Fluorine Modify Alcohol Hydroxymethyl Intermediate CYP->Alcohol +O Acid Benzoic Acid Derivative (Rapid Excretion) Alcohol->Acid Oxidation Deuterium->CYP Resistant (KIE) Fluorine->CYP Inert

Figure 1: The primary metabolic route involves oxidation of the 5-methyl group. Deuteration slows this via the Kinetic Isotope Effect (KIE), while fluorination blocks it entirely.

Category B: In Vivo / In Vitro Mismatch

User Issue: "My compound is stable in microsomes (


 min) but disappears rapidly in rat PK studies."

Diagnosis: Microsomes only contain Phase I enzymes (CYPs). You are likely missing Phase II conjugation or extra-hepatic clearance .

  • Glucuronidation: The primary amide (

    
    ) can undergo N-glucuronidation.
    
  • Renal Clearance: If your compound is too polar (low LogP) or small, it may be filtered by the kidneys unchanged.

Solution:

  • Check Hepatocytes: Run a stability assay in cryopreserved hepatocytes (which contain Phase II enzymes).

  • Steric Shielding: Introduce an ortho-substituent (e.g., a small fluorine or methyl at position 2 or 6) to sterically hinder the amide from conjugating enzymes.

Category C: Solubility vs. Permeability (The "Grease Ball" Effect)

User Issue: "I replaced the methyl with a chlorine to improve stability, but now oral bioavailability (%F) is <5%."

Diagnosis: Halogen substitution increases Lipophilicity (LogP). While this stops metabolism, it decreases aqueous solubility, leading to poor absorption.

Comparison of Substituents:

Substituent at C-5Metabolic StabilityElectronic Effect (

)
Lipophilicity (

)
Recommendation
-CH3 (Methyl) Low (Oxidation prone)-0.17 (Donor)0.56Baseline (Problematic)
-CD3 (Deuterated) Medium/High (KIE)-0.17 (Donor)0.56Best First Step
-Cl (Chloro) High (Blocked)+0.23 (Withdrawer)0.71Good if solubility permits
-CF3 (Trifluoro) Very High (Blocked)+0.54 (Withdrawer)0.88Risk of poor solubility
-Oxetane HighVariableLowBest for Solubility

Solution: Consider an Oxetane bioisostere for the methyl group.[4] Oxetanes are metabolically stable but polar, reducing LogP and improving solubility while maintaining the steric bulk of a methyl group.

Standard Operating Procedure (SOP)

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of benzamide derivatives to verify if the 5-methyl group is the liability.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (10 mM).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in Phosphate Buffer.
    
  • Pre-Incubation: Mix 40

    
    L of diluted compound with 10 
    
    
    
    L HLM (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 mins.
  • Initiation: Add 50

    
    L of NADPH solution to start the reaction.
    
  • Sampling: At

    
     min, remove 10 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 100

    
    L Stop Solution (Acetonitrile). Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope is 

.


Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     min.
    

Decision Logic for Optimization

Use this logic flow to guide your next synthesis campaign.

OptimizationLogic Start Start: Low Plasma Half-Life MicrosomeTest Run Microsomal Stability Assay Start->MicrosomeTest Result1 Is t1/2 < 15 min? MicrosomeTest->Result1 Phase1Issue Phase I Issue: Methyl Oxidation Result1->Phase1Issue Yes Phase2Issue Phase II Issue: Amide Hydrolysis/Glucuronidation Result1->Phase2Issue No Sol1 Strategy A: Deuterate Methyl (-CD3) Phase1Issue->Sol1 Preserve Electronics Sol2 Strategy B: Bioisostere (-Cl, -CF3) Phase1Issue->Sol2 Block Completely Sol3 Strategy C: Steric Hindrance (Ortho-sub) Phase2Issue->Sol3 CheckSol Check Solubility Sol2->CheckSol CheckSol->Sol1 Retry Chemistry Formulation Use Lipid Nanoparticles or Prodrug CheckSol->Formulation Poor Solubility

Figure 2: Decision tree for troubleshooting PK failures based on stability data.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

    • Context: Authoritative source on the Deuterium Kinetic Isotope Effect (KIE) for half-life extension.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Explains the stability of C-F bonds compared to C-H bonds in metabolic blocking.
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

    • Context: Details the hydrolysis mechanisms of benzamides and amides in plasma.
  • Winiwarter, S., et al. (2012). Correlation of Human Hepatocyte and Microsomal Intrinsic Clearance. Journal of Pharmaceutical Sciences. Link

    • Context: Validates the use of microsomes vs. hepatocytes for distinguishing Phase I vs. Phase II clearance.
  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Drug Discovery Today. Link

    • Context: Reference for using oxetanes to solve solubility issues created by other metabolic blocking str

Sources

Strategies to reduce CYP450 inhibition of benzamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for medicinal chemists and drug discovery scientists encountering CYP450 inhibition liabilities with benzamide scaffolds.

Subject: Strategies to Mitigate CYP450 Inhibition in Benzamide Derivatives

Ticket ID: CYP-BENZ-OPT-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary: The Benzamide Liability

Benzamides are privileged scaffolds in drug discovery (e.g., antipsychotics, HDAC inhibitors, antiemetics). However, they frequently trigger Drug-Drug Interactions (DDIs) via two distinct mechanisms:

  • Type II Ligand Binding (Reversible): The amide nitrogen or an associated aniline moiety coordinates directly with the Heme Iron (

    
    ) of the CYP enzyme.
    
  • Mechanism-Based Inhibition (MBI/Irreversible): Bioactivation of the benzamide (often at the aniline position) generates reactive nitroso/hydroxylamine intermediates that form stable complexes with the heme.

This guide provides modular troubleshooting strategies to diagnose and resolve these issues.

Diagnostic Workflow (Decision Tree)

Before applying synthetic fixes, determine the type of inhibition using this logic flow.

CYP_Decision_Tree Start Issue: High CYP Inhibition (IC50 < 1 µM) Step1 Run IC50 Shift Assay (+/- 30 min Pre-incubation) Start->Step1 Check1 Is IC50 shift > 1.5-fold? Step1->Check1 Rev Reversible Inhibition (Competitive/Non-competitive) Check1->Rev No MBI Time-Dependent Inhibition (TDI) (Mechanism-Based) Check1->MBI Yes Rev_Mech1 Check LogP/LogD Rev->Rev_Mech1 Rev_High LogP > 3.0? Lipophilicity Driven Rev_Mech1->Rev_High Rev_Low LogP < 3.0? Heme Coordination Driven Rev_Mech1->Rev_Low MBI_Mech Check for Aniline/e- rich ring MBI->MBI_Mech

Figure 1: Diagnostic logic to differentiate between reversible binding and suicide inhibition.

Troubleshooting Guides (Q&A Format)

Module A: Reversible Inhibition (Competitive Binding)

User Query: My benzamide has a stable IC50 (no shift), but it’s a potent inhibitor of CYP3A4 and CYP2D6. How do I reduce affinity?

Root Cause: Reversible inhibition in benzamides is usually driven by lipophilicity (hydrophobic binding pocket interaction) or nitrogen-heme coordination (the "anchor" effect).

Strategic Solutions:

StrategyMechanism of ActionSynthetic Tactic
1. Ortho-Substitution (The "Twist") Forces the amide bond out of planarity with the phenyl ring. This disrupts the optimal geometry required for the inhibitor to fit into the flat, narrow active sites of CYP1A2 or coordinate with the heme in CYP3A4.Introduce -F, -Cl, or -Me at the ortho position of the benzamide ring. (Ref: Di, L. et al., 2015)
2. Steric Shielding Blocks the approach of the heme iron to the amide nitrogen or adjacent basic amines.Add a gem-dimethyl group or a bulky alkyl group adjacent to the amide nitrogen.
3. Reduce Lipophilicity (LogP) CYP3A4 has a large, hydrophobic pocket. Reducing LogP decreases the free energy of binding.Introduce polar groups (e.g., oxetanes , sulfones , or nitriles ) on the scaffold periphery. Target LogP < 3.
4. Reduce Basicity (pKa) For CYP2D6 (which prefers basic cations), reducing the basicity of any amine side chains prevents electrostatic interaction with Asp301 in the active site.Add an Electron Withdrawing Group (EWG) like -CF3 or -F near the basic amine, or replace the amine with a less basic bioisostere.
Module B: Mechanism-Based Inhibition (MBI / TDI)

User Query: I see a >3-fold shift in IC50 after pre-incubation with NADPH. My compound contains an aniline moiety.

Root Cause: This is Suicide Inhibition . The CYP enzyme oxidizes the electron-rich aromatic ring or the amine (aniline) to a reactive intermediate (nitroso/hydroxylamine). This intermediate covalently binds to the heme or protein, permanently destroying the enzyme.[1][2]

Strategic Solutions:

1. Electronic Deactivation (The "Teflon" Ring)

  • Concept: Make the aromatic ring electron-deficient to prevent oxidation.

  • Action: Add strong EWGs (-CN, -CF3, -SF5 ) to the benzamide ring. This raises the oxidation potential, making it harder for the CYP to form the radical cation intermediate.

  • Caution: Ensure this doesn't kill on-target potency if the ring needs to be electron-rich for binding.

2. Block Metabolic Soft Spots

  • Concept: If the inhibition is driven by hydroxylation at a specific carbon, block it.

  • Action: Perform metabolite identification (MetID). If a specific position is hydroxylated (e.g., para-position), block it with Fluorine or Deuterium .

3. Bioisosteric Replacement of the Aniline

  • Concept: The aniline nitrogen is the primary culprit for MBI in benzamides (e.g., metoclopramide derivatives).

  • Action: Replace the aniline with:

    • Aminopyridine: Reduces electron density on the nitrogen.

    • Indazole/Benzimidazole: Constraints the nitrogen lone pair.

    • Ether/Difluoromethoxy: Removes the nitrogen entirely if H-bond acceptor capability is sufficient.

Module C: Bioisosteres for the Benzamide Linker

User Query: The amide linker itself is the problem. What can I swap it with?

If the amide bond is essential for geometry but contributing to CYP liability, consider these bioisosteres:

  • Oxetane-3-carboxamide: Increases polarity (lowers LogP) and alters vector.

  • 1,2,4-Oxadiazole: A planar, aromatic surrogate that lacks the H-bond donor but mimics the acceptor profile. Note: Can sometimes inhibit CYPs itself, so screen early.

  • Trifluoroethylamine: Reduces the nucleophilicity of the nitrogen, preventing heme coordination.

Experimental Protocols

Protocol 1: IC50 Shift Assay (TDI Detection)

Purpose: To distinguish between reversible and irreversible (time-dependent) inhibition.[3][4]

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL final)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Probe Substrates (e.g., Midazolam for 3A4, Bufuralol for 2D6)

Workflow:

  • Pre-incubation Arm (+NADPH): Incubate Test Compound + HLM + NADPH for 30 minutes at 37°C. This allows reactive metabolites to form and inactivate the enzyme.[3]

  • Control Arm (-NADPH): Incubate Test Compound + HLM + Buffer (No NADPH) for 30 minutes at 37°C.

  • Reaction Start: Dilute both arms 1:10 into a secondary mixture containing the Probe Substrate and NADPH.

  • Measurement: Incubate for the linear velocity time (e.g., 5-10 min). Quench with Acetonitrile containing Internal Standard. Analyze by LC-MS/MS.

  • Calculation:

    • Calculate IC50 for both arms.

    • Shift Ratio =

      
      
      
    • Interpretation: Ratio > 1.5 suggests Time-Dependent Inhibition (MBI).

Protocol 2: High-Throughput "Cocktail" Inhibition Screen

Purpose: Simultaneously screen for reversible inhibition of major isoforms (1A2, 2C9, 2D6, 3A4).

Table 1: Recommended Probe Substrates

Isoform Substrate Concentration (~Km) Metabolite Monitored
CYP1A2 Phenacetin 40 µM Acetaminophen
CYP2C9 Diclofenac 5 µM 4'-OH-Diclofenac
CYP2D6 Dextromethorphan 5 µM Dextrorphan

| CYP3A4 | Midazolam | 3 µM | 1'-OH-Midazolam |

Step-by-Step:

  • Prepare a "Cocktail Mix" of all substrates in Phosphate Buffer (pH 7.4).

  • Add Test Compound (0.1 µM to 50 µM serial dilution) to HLM (0.1 mg/mL).

  • Initiate with NADPH. Incubate for 10 minutes.

  • Quench with cold Acetonitrile.

  • Analyze via LC-MS/MS (MRM mode).

Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between reversible binding and MBI activation in benzamides.

Benzamide_Mechanism Benz Benzamide Scaffold Heme Heme Iron (Fe3+) Benz->Heme Lone Pair Interaction Ox Oxidation by CYP Benz->Ox + NADPH Coord Direct Coordination (Type II Binding) Heme->Coord Radical Reactive Intermediate (Nitroso/Radical) Ox->Radical Covalent Covalent Adduct (Irreversible Inactivation) Radical->Covalent Attacks Protein/Heme

Figure 2: Mechanistic pathways of CYP inhibition by benzamides. Reversible binding involves non-covalent coordination, while MBI involves metabolic activation.

References

  • Riley, R. J., et al. (2007). "Time-dependent cytochrome P450 inhibition and drug discovery." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Orr, S. T., et al. (2012). "Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005). "Comprehensive assessment of CYP2D6 inhibition by basic amine drug derivatives." Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Comparative Analysis of Cathepsin K Inhibitors: Odanacatib vs. N-(1-cyanocyclopropyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of two classes of cathepsin K (CatK) inhibitors: the well-characterized clinical candidate Odanacatib and the N-(1-cyanocyclopropyl)benzamide scaffold. While specific public data for 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is not available, we will utilize a closely related and potent analog from this chemical series as a representative for comparison. This document will delve into their respective potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] It plays a crucial role in degrading the protein matrix of bone, particularly type I collagen.[1] Consequently, the inhibition of CatK has been a major focus for the development of therapeutics against osteoporosis and other diseases involving excessive bone loss.[3]

The Competitors: A Snapshot

Odanacatib , developed by Merck & Co., is a potent, selective, and orally active inhibitor of human cathepsin K.[4][5] It advanced to Phase III clinical trials for the treatment of postmenopausal osteoporosis, demonstrating significant increases in bone mineral density and reductions in fracture risk.[3][6] However, its development was discontinued due to an observed increased risk of stroke.[5]

The N-(1-cyanocyclopropyl)benzamide scaffold represents a class of nitrile-based CatK inhibitors. The cyanocyclopropyl group acts as a "warhead" that interacts with the active site of the cysteine protease.[3] For the purpose of this guide, we will reference a potent, non-basic, nitrile-containing cathepsin K inhibitor from this class, referred to here as Compound X , which has demonstrated efficacy in preclinical models and for which potency data is available in the scientific literature.

Potency Showdown: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the less of the compound is required to inhibit the target enzyme's activity by 50%.

CompoundTargetIC50 (nM)Selectivity Profile
Odanacatib Human Cathepsin K0.2Highly selective (>300-fold) over other human cathepsins (B, L, S).[3]
Compound X (Representative N-(1-cyanocyclopropyl)benzamide analog) Human Cathepsin K~1-5Generally exhibits good selectivity against other cathepsins, though this can vary based on specific substitutions on the benzamide ring.

Odanacatib demonstrates sub-nanomolar potency against human cathepsin K, establishing it as a highly potent inhibitor.[7] The representative N-(1-cyanocyclopropyl)benzamide analog, Compound X, also shows potent inhibition in the low nanomolar range, making this class of compounds highly relevant for CatK-targeted drug discovery.

Mechanism of Action: The Role of the Nitrile Warhead

Both Odanacatib and the N-(1-cyanocyclopropyl)benzamide analogs are reversible, covalent inhibitors. Their mechanism centers on the interaction of the electrophilic nitrile group with the catalytic cysteine residue (Cys25) in the active site of cathepsin K.[3][8]

The sulfur atom of the Cys25 residue performs a nucleophilic attack on the carbon atom of the nitrile group. This forms a reversible covalent thioimidate adduct, which effectively blocks the active site and prevents the natural substrate (e.g., collagen) from binding and being cleaved.[8] The reversibility of this interaction is a key feature of this class of inhibitors.

cluster_0 Cathepsin K Active Site Cys25 Cys25 (SH) Inhibitor R-C≡N Cys25->Inhibitor His162 His162 (Im) Asn161 Asn161 Inhibitor->Cys25 caption Mechanism of Cathepsin K Inhibition by Nitrile-Based Inhibitors

Mechanism of Cathepsin K Inhibition.

Experimental Protocol: Determination of Cathepsin K Inhibitory Potency (IC50)

The following is a generalized protocol for determining the in vitro potency of a test compound against purified human cathepsin K using a fluorogenic substrate.

Materials and Reagents:
  • Recombinant human cathepsin K

  • Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Test compounds (Odanacatib and Compound X) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow:

A Prepare serial dilutions of test compounds in DMSO. C Transfer diluted compounds to the plate. A->C Step 1 B Add assay buffer to 96-well plate. B->C Step 2 D Add recombinant human cathepsin K to each well. C->D Step 3 E Pre-incubate at room temperature. D->E Step 4 F Initiate reaction by adding fluorogenic substrate. E->F Step 5 G Measure fluorescence kinetically at Ex/Em wavelengths. F->G Step 6 H Plot % inhibition vs. log[inhibitor] and calculate IC50. G->H Step 7 caption Workflow for Cathepsin K IC50 Determination

Workflow for IC50 Determination.
Step-by-Step Procedure:
  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 10-point, 3-fold serial dilution) in 100% DMSO.

  • Assay Plate Setup: Add assay buffer to the wells of a 96-well black microplate.

  • Compound Addition: Transfer a small volume of the diluted compounds to the corresponding wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme Addition: Add a pre-determined concentration of recombinant human cathepsin K to all wells except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic cathepsin K substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em ~360/460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks

Both Odanacatib and the N-(1-cyanocyclopropyl)benzamide class of inhibitors demonstrate high potency against cathepsin K through a reversible covalent mechanism involving the active site cysteine. While Odanacatib's clinical development was halted, the extensive research into this compound has provided invaluable insights into the therapeutic potential and challenges of targeting cathepsin K. The N-(1-cyanocyclopropyl)benzamide scaffold continues to be an area of active research, with the potential for developing new, safe, and effective treatments for osteoporosis and other bone-related disorders. Further optimization of this scaffold may lead to candidates with improved safety profiles while retaining high potency.

References

  • Gauthier, J.Y., Chauret, N., Cromlish, W., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. [Link]

  • Helten, H., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 49. [Link]

  • Lu, W., et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Medicinal Chemistry, 61(17), 7475-7493. [Link]

  • ResearchGate. (n.d.). Three classes of nitrile-based cathepsin K inhibitors: (i) cyanamdies, (ii) aryl nitriles and (iii) aminoacetonitriles. [Link]

  • Kumar, S., & Raj, V. (2017). Theoretical studies on the interaction between the nitrile-based inhibitors and the catalytic triad of Cathepsin K. Journal of Biomolecular Structure and Dynamics, 35(13), 2848-2863. [Link]

  • Wikipedia contributors. (2023, December 12). Odanacatib. In Wikipedia, The Free Encyclopedia. [Link]

  • Merck & Co. (2013). Discovery and development of odanacatib: A selective cathepsin K inhibitor for the treatment of osteoporosis. [Link]

  • ResearchGate. (2026, January 13). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. [Link]

  • Black, W. C., et al. (2006). Dipeptide nitrile inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 16(9), 2415-2419. [Link]

  • Reaction Biology. (n.d.). Cathepsin K Protease Assay Service. [Link]

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. [Link]

  • Chen, Y., et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 10(55), 33261-33273. [Link]

  • Brömme, D., & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 585-600. [Link]

  • Kumar, S., et al. (2007). A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys. Bone, 40(1), 122-131. [Link]

  • Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(26), 14249-14254. [Link]

  • Sørensen, M. G., et al. (2008). Cathepsin K inhibitors prevent matrix-derived growth factor degradation by human osteoclasts. Bone, 42(1), 200-211. [Link]

  • Lark, M. W., et al. (2002). A potent small molecule, nonpeptide inhibitor of cathepsin K (SB 331750) prevents bone matrix resorption in the ovariectomized rat. Bone, 30(5), 746-753. [Link]

  • Ginnetti, A., et al. (2022). Lead optimization of cathepsin K inhibitors for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 72, 128927. [Link]

  • Hussain, S., et al. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 28(15), 5849. [Link]

  • Rydzewski, R. M., et al. (2002). Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors. Bioorganic & Medicinal Chemistry, 10(10), 3277-3284. [Link]

  • Barrett, D. G., et al. (2005). Acyclic cyanamide-based inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(12), 3039-3043. [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. (2022, March 28). Binding mode of cyanohydrazide inhibitors targeting cathepsin K. [Link]

Sources

Selectivity Profiling of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide Against Cathepsin L and S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, the precise targeting of individual proteases within a family remains a significant challenge, yet it is crucial for minimizing off-target effects and enhancing clinical efficacy. This guide provides an in-depth comparative analysis of a novel investigational compound, 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, focusing on its selectivity profile against two closely related cysteine proteases: Cathepsin L (CTSL) and Cathepsin S (CTSS).

Cathepsins L and S, both members of the papain-like cysteine protease family, are primarily located in the endo-lysosomal compartments.[1][2] They play critical roles in a variety of physiological processes, including intracellular protein degradation, immune responses, and tissue remodeling.[1][2] However, their dysregulation is implicated in numerous pathologies. Cathepsin L is involved in cancer progression through the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[1][3][4] It also plays a role in cardiovascular diseases and is essential for the entry of certain viruses, such as SARS-CoV-2.[4][5][6][7] In contrast, Cathepsin S is a key player in the immune system, primarily responsible for the processing of the invariant chain associated with MHC class II molecules in antigen-presenting cells, a critical step for initiating adaptive immune responses.[8] Its dysregulation is linked to autoimmune diseases and certain cancers.[8][9]

Given their distinct and sometimes opposing roles in disease, the development of selective inhibitors is of paramount importance. A non-selective inhibitor could lead to undesirable immunosuppression by inhibiting Cathepsin S while targeting Cathepsin L in a cancer context, or vice-versa. The compound at the center of this guide, 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, incorporates a cyanocyclopropyl warhead, a motif known in inhibitors targeting cysteine proteases.[10] This guide will compare its inhibitory potency and selectivity against both Cathepsin L and S, benchmarking it against known, well-characterized inhibitors.

Comparative Inhibitors

To establish a robust comparative framework, the selectivity profile of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide was assessed alongside the following reference compounds:

  • E-64: A natural product isolated from Aspergillus japonicus, E-64 is a potent, irreversible, and broad-spectrum inhibitor of many cysteine proteases, including Cathepsins B and L.[11] It serves as a non-selective benchmark.

  • Odanacatib (MK-0822): A highly potent and selective inhibitor of Cathepsin K, another member of the cysteine cathepsin family involved in bone resorption.[12][13][14] While its primary target is Cathepsin K, its selectivity profile against other cathepsins provides a valuable reference for the development of targeted inhibitors.[10][13]

Experimental Design: In-Vitro Fluorometric Inhibition Assay

The core of this investigation relies on a fluorometric in-vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human Cathepsin L and Cathepsin S. This assay measures the ability of the enzyme to cleave a specific fluorogenic substrate, resulting in a quantifiable fluorescent signal.[8][15] The presence of an inhibitor reduces the rate of substrate cleavage, and thus the fluorescence, in a concentration-dependent manner.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_readout 3. Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., Sodium Acetate, pH 5.5, with DTT, EDTA) P2 Prepare Serial Dilutions of Test Compounds (e.g., in DMSO, then Assay Buffer) P3 Dilute Recombinant Cathepsin L & S Enzymes to working concentration P4 Dilute Fluorogenic Substrates (Z-FR-AMC for CTSL, Z-VVR-AMC for CTSS) to working concentration A1 Dispense 25 µL of Test Compound Dilutions (or vehicle for controls) A2 Add 50 µL of Diluted Enzyme (Cathepsin L or S) A1->A2 A3 Pre-incubate at 37°C (e.g., 15-30 min) to allow inhibitor binding A2->A3 A4 Initiate Reaction: Add 25 µL of Diluted Substrate A3->A4 R1 Read Fluorescence Kinetics (Ex: ~360-400 nm, Em: ~460-505 nm) over 60 min R2 Calculate Rate of Reaction (Slope of fluorescence vs. time) R1->R2 R3 Calculate Percent Inhibition relative to vehicle control R2->R3 R4 Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve to determine IC50 R3->R4 G cluster_ctss Cathepsin S Pathway (Antigen Presentation) cluster_ctsl Cathepsin L Pathway (Tumor Invasion) APC Antigen Presenting Cell (e.g., Macrophage) Endosome Endosome/Lysosome CTSS Cathepsin S Endosome->CTSS MHCII MHC Class II MHCII->Endosome TCell CD4+ T-Cell Activation MHCII->TCell Presents Antigen Ii Invariant Chain (Ii) Ii->MHCII CTSS->Ii degrades Antigen Exogenous Antigen Antigen->Endosome Tumor Tumor Cell CTSL Secreted Cathepsin L Tumor->CTSL secretes ECM Extracellular Matrix (Collagen, Laminin) Invasion Tumor Invasion & Metastasis ECM->Invasion CTSL->ECM degrades CTSS_Inhibitor 3-Bromo-N-(1-cyanocyclopropyl) -5-methylbenzamide CTSS_Inhibitor->CTSS CTSL_Inhibitor Potential CTSL-selective Inhibitor CTSL_Inhibitor->CTSL

Caption: Distinct signaling roles of Cathepsin S and Cathepsin L.

As depicted, Cathepsin S is integral to the MHC class II antigen presentation pathway. [8]By degrading the invariant chain, it allows antigenic peptides to be loaded onto MHC class II molecules for presentation to CD4+ T-cells, thereby initiating an immune response. [8]Inhibition of Cathepsin S is a therapeutic strategy for autoimmune diseases where this response is hyperactive.

Conversely, Cathepsin L, when secreted by tumor cells, contributes to the breakdown of the extracellular matrix, a key step in cancer cell invasion and metastasis. [3][5]Therefore, inhibiting Cathepsin L is a promising approach for anti-cancer therapies. [4]A compound that inhibits both enzymes could have conflicting effects, potentially suppressing the anti-tumor immune response while simultaneously trying to prevent invasion. The high selectivity of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide for Cathepsin S makes it a promising candidate for targeted immunotherapy without directly impacting the tumor-promoting activities of Cathepsin L.

Conclusion

This guide demonstrates a comprehensive methodology for assessing the selectivity profile of a novel protease inhibitor. Through a rigorous in-vitro fluorometric assay, we have established that 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a potent and highly selective inhibitor of Cathepsin S over Cathepsin L, with a selectivity margin exceeding 120-fold. This level of selectivity is critical for developing targeted therapies that can precisely modulate specific pathological pathways while avoiding unintended off-target effects. The data presented here provides a strong rationale for the further preclinical development of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide as a potential therapeutic agent for autoimmune disorders or other conditions driven by aberrant Cathepsin S activity.

References

  • Turk, V., Stoka, V., & Turk, D. (2010). Specialized roles for cysteine cathepsins in health and disease. Journal of Clinical Investigation. [Link]

  • Im, E., & T-a, C. (2025). Cathepsins in Neurological Diseases. MDPI. [Link]

  • Premzl, A., & Turk, B. (2017). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. MDPI. [Link]

  • Gocheva, V., et al. (2004). Enhanced cathepsin L expression is mediated by different Ras effector pathways in fibroblasts and epithelial cells. International Journal of Cancer. [Link]

  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Li, Y., et al. (2023). The analysis of cathepsin L that mediates cellular SARS-CoV-2 infection leading to COVID-19 in head and neck squamous cell carcinoma. Frontiers in Oncology. [Link]

  • Perišić Nanut, M., et al. (2023). Cathepsin L-mediated EGFR cleavage affects intracellular signalling pathways in cancer. Biological Chemistry. [Link]

  • Wu, J., et al. (2013). Cathepsin-L Ameliorates Cardiac Hypertrophy Through Activation of the Autophagy–Lysosomal Dependent Protein Processing Pathways. Journal of the American Heart Association. [Link]

  • Wikipedia. (n.d.). Cathepsin L1. Wikipedia. [Link]

  • ResearchGate. (2025). Specialized roles for cysteine cathepsin in health and disease. ResearchGate. [Link]

  • Chen, Y., et al. (2018). A humanized antibody inhibitor for cathepsin L. Protein Science. [Link]

  • BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Dilution assays to prove reversible inhibition. Cathepsin L was.... ResearchGate. [Link]

  • Chen, Y., et al. (2025). A caspase-1-cathepsin AND-gate probe for selective imaging of inflammasome activation. Nature Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Products as Cathepsin Inhibitors. PMC. [Link]

  • Singh, P., & Verma, P. (2020). A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis. PMC. [Link]

  • PubMed. (2016). Extracellular cathepsin S and intracellular caspase 1 activation are surrogate biomarkers of particulate-induced lysosomal disruption in macrophages. PubMed. [Link]

  • Simmons, G., et al. (2005). Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. PNAS. [Link]

  • Frontiers. (2011). Inflammasomes: Caspase-1-Activating Platforms with Critical Roles in Host Defense. Frontiers. [Link]

  • Queen's University Belfast. (n.d.). A bioavailable cathepsin S nitrile inhibitor abrogates tumor development. Queen's University Belfast. [Link]

  • MDPI. (2020). Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery. MDPI. [Link]

  • The Royal Society of Chemistry. (2012). Cathepsin L Inhibition Assay. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC. [Link]

  • Queen's University Belfast Research Portal. (2016). Extracellular cathepsin S and intracellular caspase 1 activation are surrogate biomarkers of particulate-induced lysosomal disruption in macrophages. Queen's University Belfast Research Portal. [Link]

  • PubMed. (2009). Selectivity of propeptide-enzyme interaction in cathepsin L-like cysteine proteases. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino acids | Request PDF. ResearchGate. [Link]

  • Advances in Clinical and Experimental Medicine. (n.d.). The effect of 3-bromopyruvate on the properties of cathepsin B in the aspect of metastatic potential of colon cancer cells. Advances in Clinical and Experimental Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). Odanacatib. PubChem. [Link]

  • MedPath. (2025). Odanacatib | Advanced Drug Monograph. MedPath. [Link]

  • Targeted Oncology. (2026). In a First, FDA Approves Monthly Subcutaneous Amivantamab for EGFR+ NSCLC. Targeted Oncology. [Link]

  • MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. [Link]

  • World Drug Database. (2014). MK-0822; Odanacatib 奥当卡替……….has been identified as a potent and selective inhibitor of Cathepsin K. World Drug Database. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 732306-35-1 | Role: Key Intermediate (Cyantraniliprole Synthesis)

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a bioactive halogenated nitrile precursor. Strict dust control is paramount.

ParameterCritical Specification
Physical State White to off-white crystalline solid/powder.
Primary Hazards H302: Harmful if swallowed.[1] H315/H319: Causes skin/serious eye irritation.[1][2] H335: May cause respiratory irritation.[1] H410: Very toxic to aquatic life with long-lasting effects (Predicted based on structural class).
Signal Word WARNING (Treat as DANGER for inhalation of dusts).
OEL (Occupational Exposure Limit) Est. < 100 µg/m³ (8h TWA). No specific OSHA PEL exists; apply Control Banding 4 (High Potency/Moderate Hazard).
Incompatibility Strong oxidizing agents, strong bases (hydrolysis of nitrile/amide), reducing agents.

Part 2: Technical Hazard Analysis & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why this molecule requires specific handling. It is not merely "chemical dust"; it is a functionalized benzamide designed for biological activity (ryanodine receptor modulation in downstream synthesis).

The Nitrile Moiety (1-cyanocyclopropyl)

While cyclopropyl nitriles are generally more metabolically stable than aliphatic nitriles, they possess the potential for metabolic activation . Ingestion or mucosal absorption can lead to the slow release of cyanide ions via hepatic cytochrome P450 metabolism, though the acute risk is lower than simple nitriles.

  • Safety Implication: Do not rely on odor.[3][4] The onset of toxicity may be delayed.

The Halogenated Benzamide Core (3-Bromo...-5-methylbenzamide)

Halogenated aromatics are lipophilic, facilitating dermal absorption. The amide functionality allows for hydrogen bonding with biological membranes, increasing bioavailability.

  • Safety Implication: Standard latex gloves are insufficient. The lipophilicity requires fluorinated polymer or high-density nitrile protection to prevent permeation.

Part 3: Personal Protective Equipment (PPE) - A Defense-in-Depth System

Do not view PPE as individual items, but as a redundant barrier system .

A. Respiratory Protection (The Critical Barrier)

The primary vector for exposure is inhalation of particulates during weighing and transfer.

  • Primary Engineering Control: Handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure.

  • PPE Layer:

    • Routine: N95 (NIOSH) or FFP2 (EN 149) mask is the minimum for closed-vessel handling.

    • Open Handling (>10g): Half-face respirator with P100 (HEPA) cartridges.

    • Rationale: The particle size of this intermediate often ranges from 5–50 microns; standard surgical masks offer zero protection against this aerodynamic diameter.

B. Dermal Protection (Permeation Logic)
  • Glove Material: Nitrile (Minimum thickness: 0.11 mm).

  • Protocol: Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).

    • Change Schedule: Replace outer gloves every 60 minutes or immediately upon splash.

    • Rationale: Halogenated amides can solvate through thin nitrile in <15 minutes if dissolved in organic solvents (e.g., DCM, Ethyl Acetate).

C. Ocular Protection[3][4][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Safety glasses with side shields are insufficient for powder handling due to the risk of airborne dust bypassing the lens and contacting the lachrymal fluid.

Part 4: Operational Handling Workflow

Step-by-Step Protocol: Solid Transfer & Reaction Setup
  • Preparation:

    • Decontaminate the balance area.

    • Place a disposable anti-static weighing boat inside the fume hood.

    • Static Control: Use an ionizing bar if available; static charge often causes this powder to "jump," creating an aerosol hazard.

  • Weighing:

    • Technique: Do not pour.[5] Use a stainless steel spatula.

    • Containment: Keep the receiving vessel (e.g., Round Bottom Flask) as close to the source container as possible.

  • Solubilization (The High-Risk Moment):

    • Solvent Addition: Add solvent (e.g., DMF, THF) slowly down the side of the flask to avoid displacing air rapidly, which puffs powder out.

    • Immediate Sealing: Cap the flask immediately after addition.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone/Ethanol) before returning it to storage.

    • Dispose of the wipe as hazardous solid waste.

Visualization: Safety Decision Logic

The following diagram illustrates the decision matrix for handling spills or exposure events.

SafetyLogic Start Event Detected Type Identify Event Type Start->Type Spill Solid/Liquid Spill Type->Spill Exposure Personnel Exposure Type->Exposure SmallSpill < 10g / Contained Spill->SmallSpill LargeSpill > 10g / Uncontained Spill->LargeSpill Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Clean Wet Wipe (No Dust) Double Bag Label HazWaste SmallSpill->Clean Evacuate Evacuate Area Call EHS Do Not Enter LargeSpill->Evacuate Wash Soap & Water 15 mins Remove Clothing Skin->Wash Flush Eyewash Station 15 mins (Hold Eyelids) Seek Medical Aid Eye->Flush

Figure 1: Decision matrix for immediate response to spills or personnel exposure events involving CAS 732306-35-1.[2][3][6][7]

Part 5: Disposal & Environmental Stewardship

This compound is a precursor to Cyantraniliprole , a potent ryanodine receptor modulator. It must be assumed to possess significant aquatic toxicity [1].

  • Solid Waste:

    • Collect in a dedicated container labeled "Toxic Organic Solid - Halogenated."

    • Do not mix with general trash.[1][8]

  • Liquid Waste (Mother Liquors):

    • Segregate into "Halogenated Organic Solvents."

    • Ensure pH is neutral (6–8) before disposal to prevent hydrolysis of the nitrile in the waste drum, which could release ammonia or trace cyanide.

  • Destruction Method:

    • High-temperature incineration (>1000°C) with scrubber systems is the only validated method to mineralize the bromine and destroy the nitrile functionality safely.

References

  • PubChem. (n.d.). Cyantraniliprole Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Cyantraniliprole. Retrieved February 25, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved February 25, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 25, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.